Product packaging for Violamine R(Cat. No.:CAS No. 10213-95-3)

Violamine R

Cat. No.: B157464
CAS No.: 10213-95-3
M. Wt: 590.6 g/mol
InChI Key: OOOJBBUBZCLWDE-UHFFFAOYSA-N
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Description

Spirit Fast Red 3B is a high-performance, bluish-shade red pigment designed for advanced industrial applications and material science research. It exhibits outstanding durability, making it a subject of interest for developing long-lasting coatings, plastics, and synthetic fibers. Researchers value this pigment for its excellent fastness to light and weathering, which contributes to the longevity and color stability of finished products in demanding environments . Its strong heat resistance ensures color integrity during high-temperature processing in plastics such as polyolefins (PO) and engineering resins . The product demonstrates excellent chemical resistance to acids and alkalis, providing reliable performance across various chemical exposures . Key research applications include formulating advanced industrial and automotive coatings, colorants for a wide range of thermoplastics, and high-quality packaging inks. This product is strictly labeled For Research Use Only (RUO) and is intended solely for laboratory investigation and industrial R&D. It is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the specific technical data sheet for detailed information on density, particle size, and specific fastness properties in their intended application matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H26N2O6S B157464 Violamine R CAS No. 10213-95-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10213-95-3

Molecular Formula

C34H26N2O6S

Molecular Weight

590.6 g/mol

IUPAC Name

2-[3-(2-methylanilino)-6-(2-methyl-4-sulfoanilino)xanthen-10-ium-9-yl]benzoate

InChI

InChI=1S/C34H26N2O6S/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41)

InChI Key

OOOJBBUBZCLWDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)O)C)C6=CC=CC=C6C(=O)[O-]

Other CAS No.

6252-76-2

Related CAS

6252-76-2 (mono-hydrochloride salt hydroxide inner salt)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Principle of Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Understanding the Fluorescent Behavior of Violamine R

This compound, also known as Acid Violet 9, is a synthetic dye recognized for its potent fluorogenic properties.[1] Its core fluorescence principle lies in its chemical structure, a substituted xanthene derivative, which facilitates the absorption of light energy and subsequent emission at a longer wavelength. The molecule's utility as a fluorescent probe is particularly pronounced in studies of single-molecule spectroscopy, where its fluorescence intermittency, or "blinking," provides insights into its local environment.[2] This behavior is highly dependent on environmental and temperature factors, making it a sensitive indicator for various applications.[1]

The chemical structure of this compound is C₃₄H₂₆N₂O₆S.[3]

Quantitative Photophysical Data

PropertyValueSolvent/ConditionsNotes
Absorption Maximum (λ_abs_) ~529 nmVariesOne source reports an absorption maximum of 529 nm.[3] Another source indicates a peak at 752 nm, a discrepancy that may be attributable to different molecular forms, aggregation states, or measurement environments. Further investigation is required to resolve this.
Molar Extinction Coefficient (ε) Data not available-The molar extinction coefficient is a critical parameter for quantitative fluorescence studies and needs to be experimentally determined.
Excitation Maximum (λ_ex_) Data not available-While related to the absorption maximum, the optimal excitation wavelength should be experimentally determined for specific applications and instrumentation.
Emission Maximum (λ_em_) Data not available-The emission maximum is a key characteristic of a fluorophore and is expected to exhibit solvatochromic shifts.
Fluorescence Quantum Yield (Φ_f_) Data not available-The quantum yield, a measure of the efficiency of fluorescence, is a critical parameter that requires experimental determination for this compound in various solvents.
Fluorescence Lifetime (τ_f_) Data not available-The fluorescence lifetime provides insights into the excited state dynamics and can be sensitive to the local environment.

Core Fluorescence Mechanism: A Jablonski Diagram Perspective

The fluorescence of this compound can be conceptually understood through a Jablonski diagram, which illustrates the electronic transitions that occur.

Jablonski cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1_v0 S1->S1_v0 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S0_v0 S0_v1 S0_v2 S1_v0->S0 Fluorescence S1_v0->S0 Internal Conversion (Non-radiative) T1_v0 S1_v0->T1_v0 Intersystem Crossing S1_v1 S1_v2 T1_v0->S0 Phosphorescence (Slow)

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Upon absorption of a photon of appropriate energy, a this compound molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through vibrational relaxation. From this state, it can return to the ground state via several pathways:

  • Fluorescence: The emissive decay from the lowest vibrational level of S₁ to one of the vibrational levels of S₀, resulting in the emission of a photon. This is the primary process of interest.

  • Internal Conversion: A non-radiative decay to the ground state, where the energy is dissipated as heat.

  • Intersystem Crossing: A transition to a long-lived triplet state (T₁), from which it can return to the ground state via phosphorescence (a slower emissive process) or non-radiative decay.

Factors Influencing Fluorescence: Environmental Sensitivity

The fluorescence of this compound is known to be highly sensitive to its local environment, a characteristic that is both a challenge and an opportunity in its application.

Temperature and Environmental Rigidity: The Phenomenon of Blinking

A key aspect of this compound's fluorescence is its intermittency, or "blinking," particularly at the single-molecule level. This phenomenon, where the molecule cycles between fluorescent "on" and dark "off" states, is strongly influenced by the surrounding environment and temperature.

Studies have shown that in a poly(vinyl alcohol) (PVA) matrix, the blinking kinetics are consistent with an electron transfer mechanism via tunneling between this compound and the polymer. In contrast, within single crystals of potassium acid phthalate (KAP), the blinking is attributed to a non-adiabatic proton-transfer process. This environmental dependence on the blinking mechanism highlights the probe's sensitivity to its immediate molecular surroundings.

BlinkingMechanisms cluster_PVA In Poly(vinyl alcohol) (PVA) cluster_KAP In Potassium Acid Phthalate (KAP) VR_on_PVA This compound (On) VR_off_PVA This compound (Dark State) VR_on_PVA->VR_off_PVA Electron Transfer (Tunneling) VR_off_PVA->VR_on_PVA Electron Transfer (Tunneling) VR_on_KAP This compound (On) VR_off_KAP This compound (Dark State) VR_on_KAP->VR_off_KAP Proton Transfer VR_off_KAP->VR_on_KAP Proton Transfer

Caption: Environmental dependence of this compound's fluorescence blinking mechanism.

Solvatochromism and pH Sensitivity

While specific studies on the solvatochromism and pH sensitivity of this compound are limited, dyes with similar xanthene structures typically exhibit shifts in their absorption and emission spectra in response to changes in solvent polarity and pH. It is anticipated that this compound will display positive solvatochromism, with a red-shift in its emission spectrum as solvent polarity increases. The presence of ionizable groups in its structure suggests a potential for pH-dependent fluorescence, although this requires experimental verification.

Experimental Protocols

Determination of Molar Extinction Coefficient

A precise determination of the molar extinction coefficient (ε) is fundamental for quantitative applications.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol) with a precisely known concentration.

  • Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Beer-Lambert Law Plot: Plot the absorbance at λ_abs_ against the concentration of this compound.

  • Calculation of ε: The molar extinction coefficient is determined from the slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

MolarExtinction A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure Absorbance (UV-Vis) B->C D Plot Absorbance vs. Concentration C->D E Calculate ε from Slope D->E

Caption: Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f_) can be determined relative to a well-characterized standard.

Methodology:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with this compound (e.g., Rhodamine 6G in ethanol, Φ_f_ ≈ 0.95).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound. The quantum yield of this compound (Φ_f,VR_) can be calculated using the following equation:

    Φ_f,VR_ = Φ_f,std_ * (Slope_VR_ / Slope_std_) * (n_VR_² / n_std_²)

    where Φ_f,std_ is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent (which is the same for both in this case).

Protocol for Staining Cells with this compound for Fluorescence Microscopy

While this compound is primarily known for its use in materials science, its utility as a cellular stain can be explored. The following is a general protocol that can be adapted.

Methodology:

  • Cell Culture: Culture cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or coverslips).

  • Preparation of Staining Solution: Prepare a working solution of this compound in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) at a concentration to be optimized (typically in the low micromolar range).

  • Cell Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the this compound staining solution for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Wash the cells several times with PBS to remove excess stain.

  • Imaging:

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of this compound.

CellStaining A Culture Cells B Prepare Staining Solution A->B C Incubate Cells with this compound B->C D Wash to Remove Excess Stain C->D E Image with Fluorescence Microscope D->E

Caption: General workflow for cell staining with this compound.

Applications in Research and Drug Development

The unique photophysical properties of this compound, particularly its environmental sensitivity, open up several potential applications:

  • Probing Microenvironments: Its fluorescence blinking can be used to study the local viscosity, polarity, and chemical composition of materials at the nanoscale.

  • Temperature Sensing: The temperature dependence of its fluorescence intermittency allows for its use as a nanoscale thermometer.

  • Cellular Imaging: While not a conventional biological stain, its potential to report on the local environment within cells could be explored, for instance, in studying cellular viscosity or the composition of lipid membranes.

Conclusion

This compound is a fluorophore with a complex and sensitive fluorescence behavior. Its core principle is rooted in the electronic transitions of its xanthene structure, but its most defining characteristic is the strong dependence of its fluorescence intermittency on the immediate environment. While there are gaps in the quantitative characterization of its photophysical properties, its demonstrated sensitivity makes it a promising tool for advanced microscopy and materials science applications. Further research to fully characterize its spectral properties and environmental responses will undoubtedly expand its utility in various scientific fields, including drug development, where understanding molecular interactions at the nanoscale is paramount.

References

Violamine R: A Technical Guide to its Mechanism of Action as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violamine R, also known as Acid Violet 9, is a synthetic dye with a history of use in histology and hematology.[1][2] While its application as a traditional biological stain is noted, the contemporary scientific focus has shifted towards its robust and intriguing properties as a fluorophore. This guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its well-documented behavior as a fluorescent probe, particularly its environment-sensitive photoluminescence.

This document synthesizes the current understanding of this compound's photophysical properties, the proposed mechanisms behind its fluorescence intermittency, and the experimental protocols for its study. It is designed to be a valuable resource for researchers interested in advanced fluorescence microscopy, single-molecule studies, and the application of environmentally sensitive probes.

Photophysical Properties of this compound

This compound's utility as a fluorescent probe is defined by its specific photophysical characteristics. A summary of its key properties is presented in Table 1. It is important to note a significant discrepancy in the reported absorbance maximum in the available literature, which may be due to different solvent conditions or measurement techniques.

PropertyValue(s)Source(s)
Chemical Formula C₃₄H₂₆N₂O₆S[1]
Molar Mass 590.65 g/mol [1]
CAS Number 6252-76-2[1]
Synonyms Acid Violet 9, C.I. 45190
Absorbance Maximum (λmax) 529 nm or 752 nm
Fluorescence Quantum Yield Not reported in the searched literature
Stokes Shift Not reported in the searched literature
Molar Extinction Coefficient Not reported in the searched literature

Core Mechanism of Action: Environment-Dependent Fluorescence Intermittency

The most extensively studied aspect of this compound's mechanism of action is its photoluminescence (PL) intermittency, commonly known as "blinking." This phenomenon, where single molecules stochastically switch between emissive ("on") and non-emissive ("dark" or "off") states, is highly dependent on the molecule's immediate environment. Research has elucidated two distinct mechanisms to explain this behavior in different matrices.

Electron Transfer via Tunneling in Poly(vinyl alcohol) (PVOH)

In a poly(vinyl alcohol) (PVOH) matrix, the blinking behavior of this compound is independent of temperature. This observation supports a model of electron transfer via tunneling between the this compound molecule and the surrounding polymer. In this proposed mechanism, the excited fluorophore can transfer an electron to a trap state within the PVOH, entering a non-emissive radical-ion state. The return to the emissive neutral state is also governed by a tunneling process.

G Mechanism of Fluorescence Intermittency of this compound in PVOH cluster_ground Ground State cluster_excited Excited State cluster_dark Dark State VR_ground This compound (Ground State) VR_excited This compound* (Excited State) VR_ground->VR_excited Excitation (hν) VR_excited->VR_ground Fluorescence (hν') VR_radical This compound Radical Ion (Non-emissive) VR_excited->VR_radical Electron Tunneling to PVOH VR_radical->VR_ground Electron Tunneling from PVOH

Caption: Electron Transfer Mechanism in PVOH.

Non-Adiabatic Proton Transfer in Potassium Acid Phthalate (KAP)

In contrast, when embedded in single crystals of potassium acid phthalate (KAP), the fluorescence intermittency of this compound is temperature-dependent, with blinking slowing down at higher temperatures. This finding is inconsistent with an electron transfer model. Instead, a non-adiabatic proton-transfer between the this compound molecule and the KAP crystal lattice is proposed. In this model, the excited this compound molecule can undergo a proton transfer with a nearby carboxylate group of a phthalate ion, forming a non-emissive species. The reversal of this proton transfer is required for the molecule to return to its fluorescent state.

G Mechanism of Fluorescence Intermittency of this compound in KAP cluster_ground Ground State cluster_excited Excited State cluster_dark Dark State VR_ground This compound (Ground State) VR_excited This compound* (Excited State) VR_ground->VR_excited Excitation (hν) VR_excited->VR_ground Fluorescence (hν') VR_protonated Protonated this compound (Non-emissive) VR_excited->VR_protonated Proton Transfer to KAP VR_protonated->VR_ground Proton Transfer from KAP

Caption: Proton Transfer Mechanism in KAP.

Experimental Protocols: Single-Molecule Fluorescence Spectroscopy

The investigation of this compound's fluorescence intermittency relies on single-molecule fluorescence spectroscopy. Below is a generalized protocol based on the methodologies described in the literature for preparing samples for such studies.

Objective: To disperse this compound molecules in a polymer film or crystal at a concentration suitable for single-molecule imaging and to analyze their fluorescence blinking behavior.

Materials:

  • This compound

  • Poly(vinyl alcohol) (PVOH) or Potassium Acid Phthalate (KAP)

  • Deionized water

  • Glass coverslips

  • Spin coater

  • Fluorescence microscope equipped for single-molecule detection (e.g., TIRF microscope)

  • Laser for excitation (e.g., 532 nm)

  • EMCCD camera or other sensitive detector

Methodology for PVOH Film Preparation:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 1 mM).

    • Prepare a 2% (w/v) solution of PVOH in deionized water by heating (e.g., at 90°C) with stirring until fully dissolved.

    • Add the this compound stock solution to the warm PVOH solution to achieve a final concentration in the nanomolar range (e.g., 1-10 nM). This low concentration is critical for ensuring that individual molecules are spatially separated.

  • Sample Preparation:

    • Clean glass coverslips thoroughly (e.g., by sonication in ethanol and water).

    • Deposit a small volume of the this compound/PVOH solution onto a cleaned coverslip.

    • Spin-coat the solution at a speed of approximately 2000 rpm for 60 seconds to create a thin, uniform film.

    • Allow the film to dry completely in a desiccator.

Methodology for KAP Crystal Doping:

  • Crystal Growth:

    • Prepare a saturated aqueous solution of KAP.

    • Add this compound to the saturated KAP solution to achieve a low concentration.

    • Grow single crystals of KAP doped with this compound by slow evaporation of the solvent at room temperature.

  • Sample Preparation:

    • Select a thin, optically clear doped crystal for imaging.

    • Mount the crystal on a microscope slide.

Data Acquisition and Analysis:

  • Microscopy:

    • Mount the prepared sample on the fluorescence microscope.

    • Illuminate the sample with the excitation laser.

    • Collect the fluorescence emission from individual spots (single molecules) using the EMCCD camera over time to generate fluorescence intensity trajectories.

  • Data Analysis:

    • Analyze the fluorescence intensity trajectories to identify "on" and "off" periods.

    • Generate probability histograms of the "on" and "off" durations.

    • Fit these histograms to a power-law distribution to characterize the blinking kinetics.

G Experimental Workflow for Single-Molecule Spectroscopy of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solution Prepare nM this compound in PVOH or KAP solution prep_sample Create thin film (spin-coating) or grow doped crystal prep_solution->prep_sample acq_microscopy Single-molecule fluorescence microscopy (e.g., TIRF) prep_sample->acq_microscopy acq_record Record fluorescence intensity trajectories over time acq_microscopy->acq_record analysis_on_off Identify 'on' and 'off' states in intensity trajectories acq_record->analysis_on_off analysis_hist Generate probability histograms of 'on'/'off' durations analysis_on_off->analysis_hist analysis_fit Fit histograms to power-law distribution analysis_hist->analysis_fit

Caption: Workflow for this compound Single-Molecule Studies.

Applications and Future Outlook

The primary application of this compound, based on current scientific literature, is as a model system for investigating the fundamental photophysics of fluorophores. Its distinct, environment-dependent blinking mechanisms make it a valuable tool for understanding how a molecule's local environment can dictate its photophysical behavior. This has practical implications in the field of materials science, for example, in the use of fluorescent probes to study the properties of polymers, such as their glass transition temperatures.

While historical and commercial sources refer to this compound's use in hematology and histology, there is a conspicuous absence of detailed protocols, specific cellular targets, or mechanistic studies in these contexts within the contemporary scientific literature. This suggests that while it may have been used as a general stain, its specificity and the nature of its interactions with biological macromolecules have not been well-characterized or have been superseded by more effective staining agents.

For drug development professionals, the key takeaway is the principle of environmental sensitivity. The behavior of this compound underscores how a molecule's fluorescent properties can be modulated by its surroundings. This concept is central to the design of "smart" fluorescent probes that report on specific microenvironments within cells or tissues, such as changes in polarity, pH, or the presence of specific ions or biomolecules.

Conclusion

This compound presents a dual narrative: that of a historically used dye and a modern tool for fundamental photophysical research. While its mechanism of action in traditional biological staining remains largely uncharacterized in the available literature, its behavior as a fluorescent probe is a subject of detailed scientific inquiry. The core of its currently understood mechanism lies in its environment-dependent fluorescence intermittency, which is governed by distinct processes of electron or proton transfer depending on the surrounding matrix. For researchers and scientists, this compound serves as an excellent case study in the complex interplay between a fluorophore and its environment, a principle that continues to drive the development of advanced molecular probes for biological and materials science.

References

Violamine R: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the chemical and practical applications of Violamine R.

Core Chemical and Physical Data

This compound, also known as Acid Violet 9, is a synthetic dye belonging to the xanthene class.[1] Its chemical properties are summarized below. A notable point is the discrepancy in molecular weight, which depends on whether it is in its sodium salt or free acid form.

Identifier Value Reference
CAS Number 6252-76-2[2][3][4][5]
Synonyms Acid Violet 9, C.I. 45190, Fast Acid Violet
Molecular Formula (Sodium Salt) C₃₄H₂₅N₂NaO₆S
Molecular Weight (Sodium Salt) 612.63 g/mol
Molecular Formula (Free Acid) C₃₄H₂₆N₂O₆S
Molecular Weight (Free Acid) 590.65 g/mol
Appearance Red-light purple powder
Solubility Soluble in water and ethanol (purple solution), soluble in acetone, and easily soluble in ethylene glycol ether.
UV Absorption Maximum 529 nm

Primary Applications and Experimental Protocols

Fluorescence Intermittency Studies

This compound is utilized to investigate the local environment and temperature-dependent dynamics of polymers, such as poly(vinyl alcohol) (PVOH) and potassium acid phthalate (KAP). Its fluorescence blinking characteristics provide insights into the glass-transition temperature (Tg) of the polymer host.

The following protocol is synthesized from methodologies described in studies of this compound's fluorescence in PVOH.

  • Solution Preparation :

    • Prepare a stock solution of this compound at a concentration of approximately 1.5 x 10⁻⁷ M in deionized water.

    • Prepare a 20 wt% solution of poly(vinyl alcohol) (PVOH, MW 10 kDa) in deionized water. The polymer solution should be mixed for 24 hours to ensure complete dissolution.

  • Sample Deposition :

    • Deposit a 100 µL aliquot of the this compound/PVOH solution onto a glass coverslip.

    • Spin-coat the coverslip at 3000 rpm for 30 seconds to create a thin film (approximately 250 nm).

    • Store the prepared samples under vacuum overnight at room temperature before imaging.

  • Microscopy and Data Acquisition :

    • Utilize a wide-field fluorescence microscope equipped with a suitable laser for excitation (e.g., 532 nm) and an electron-multiplying charge-coupled device (EMCCD) camera for detection.

    • Acquire time-series images of single this compound molecules, recording the fluorescence intensity fluctuations over time. An integration time of 50 ms per frame is a typical starting point.

  • Data Analysis :

    • Analyze the fluorescence time traces to identify "on" (emissive) and "off" (non-emissive) periods.

    • Construct probability distributions of the on- and off-time durations.

    • Fit these distributions to a power-law to characterize the blinking kinetics.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare 1.5x10⁻⁷ M this compound and 20 wt% PVOH solutions B Mix this compound and PVOH solutions A->B C Spin-coat 100 µL of mixture onto coverslip (3000 rpm, 30s) B->C D Dry sample under vacuum overnight C->D E Mount sample on fluorescence microscope D->E Transfer to microscope F Acquire time-series images of single molecule fluorescence E->F G Extract fluorescence intensity vs. time traces F->G Raw data H Identify 'on' and 'off' blinking events G->H I Generate probability distributions of on/off durations H->I J Fit distributions to power-law model I->J

References

An In-depth Technical Guide to the Spectroscopic Properties of Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the absorption and emission spectral properties of Violamine R (also known as Acid Violet 9). Due to inconsistencies and gaps in readily available literature, this guide also furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Spectroscopic Properties of this compound

This compound is a synthetic fluorophore belonging to the xanthene class of dyes.[1] It is utilized as a potent fluorophore and sees application as a stain in histology and hematology.[2][3][4] Its photoluminescence is noted to be dependent on its environment and temperature, particularly when used within polymer matrices like poly(vinyl alcohol) (PVOH).[2]

Researchers are advised to experimentally determine these parameters in their specific solvent system of interest.

ParameterReported Value(s)Solvent/ConditionsNotes
Absorption Maximum (λmax) 529 nmNot SpecifiedSignificant discrepancy exists in reported values.
752 nmNot SpecifiedThis value may represent an aggregate or a different electronic state.
Emission Maximum (λem) Data Not Available-Must be determined experimentally.
Molar Absorptivity (ε) Data Not Available-Must be determined experimentally.
Fluorescence Quantum Yield (ΦF) Data Not Available-Must be determined experimentally.
Stokes Shift (Δλ) Data Not Available-Can be calculated once λmax and λem are determined (Δλ = λem - λmax).

Experimental Protocols

The following sections provide detailed methodologies for characterizing the spectral properties of this compound and for its application in cellular staining.

This protocol outlines the steps to determine the absorption maximum (λmax), emission maximum (λem), and fluorescence quantum yield (ΦF) of this compound.

2.1.1 Materials and Equipment

  • This compound (Acid Violet 9) powder

  • Spectroscopy-grade solvent (e.g., ethanol, DMSO, phosphate-buffered saline)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated volumetric flasks and pipettes

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95)

2.1.2 Procedure: Absorption Spectrum (Determination of λmax)

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution in the same solvent. A typical concentration range for absorption measurements is 1-10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline/blank spectrum.

  • Sample Measurement: Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 400-800 nm).

  • Data Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the absorption maximum (λmax). Use the absorbance value at λmax and the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε).

2.1.3 Procedure: Emission Spectrum (Determination of λem)

  • Sample Preparation: Use a dilute solution (absorbance at λmax < 0.1 to avoid inner filter effects) of this compound.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer. Set the excitation wavelength to the experimentally determined λmax.

  • Emission Scan: Scan the emission wavelengths over a range starting just above the excitation wavelength to a longer wavelength (e.g., if λmax is 530 nm, scan from 540 nm to 800 nm).

  • Data Analysis: The wavelength corresponding to the peak intensity in the emission spectrum is the emission maximum (λem).

2.1.4 Procedure: Relative Quantum Yield (ΦF) Determination

  • Prepare Standard: Prepare a solution of the standard fluorophore in the same solvent, with an absorbance value at the excitation wavelength that is close to that of the this compound sample.

  • Measure Spectra:

    • Measure the absorption of both the this compound solution and the standard solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for both solutions using the same excitation wavelength and instrument settings.

  • Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for both the this compound sample and the standard.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of this compound (ΦF,VR):

    ΦF,VR = ΦF,Std * (IVR / IStd) * (AStd / AVR) * (nVR2 / nStd2)

    Where:

    • ΦF,Std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

This protocol provides a general workflow for staining fixed and permeabilized cells with this compound for visualization by fluorescence microscopy.

2.2.1 Materials and Equipment

  • Cultured cells on glass coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

2.2.2 Procedure

  • Cell Preparation: Wash cultured cells on coverslips twice with PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Dilute the this compound stock solution to a final working concentration (e.g., 1-10 µM) in PBS. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Use an excitation source and emission filter corresponding to the determined spectra of this compound.

Visualized Workflows

Since this compound is used as a general histological and cellular stain rather than a probe in a specific signaling pathway, the following diagram illustrates the general experimental workflow for its application in fluorescence microscopy.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis CellCulture 1. Cell Culture on Coverslips Wash1 2. Wash with PBS CellCulture->Wash1 Fixation 3. Fixation (e.g., 4% PFA) Wash1->Fixation Wash2 4. Wash with PBS Fixation->Wash2 Perm 5. Permeabilization (e.g., 0.1% Triton X-100) Wash2->Perm Wash3 6. Wash with PBS Perm->Wash3 Stain 7. Incubate with This compound Solution Wash3->Stain Wash4 8. Wash to Remove Excess Dye Stain->Wash4 Mount 9. Mount Coverslip on Slide Wash4->Mount Image 10. Fluorescence Microscopy Mount->Image DataAnalysis 11. Image & Data Analysis Image->DataAnalysis

Caption: General workflow for staining fixed and permeabilized cells with this compound.

References

Unveiling the Photophysical intricacies of Violamine R: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of Violamine R, a synthetic dye with potential applications in various scientific domains. Tailored for researchers, scientists, and drug development professionals, this document consolidates available data on its spectral characteristics, details experimental methodologies for its characterization, and explores its behavior in different environments.

Core Photophysical Parameters of this compound

This compound, also known as Acid Violet 9, is a potent fluorophore whose photophysical properties are notably sensitive to its local environment.[1][2] This sensitivity, particularly its fluorescence intermittency in polymeric matrices, has been a subject of interest.[1][2] A summary of its key photophysical parameters is presented below.

PropertyValueSolvent/ConditionsReference
Absorption Maximum (λ_abs_) 529 nmNot specified[3]
752 nmNot specified
Fluorescence Emission Maximum (λ_em_) Data not available
Molar Absorptivity (ε) Data not available
Fluorescence Quantum Yield (Φ_F_) Data not available
Fluorescence Lifetime (τ_F_) Data not available

Note: The significant discrepancy in the reported absorption maxima suggests a strong dependence on the solvent environment or potential for aggregation. Further investigation is required to fully characterize this behavior.

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs_) of this compound.

Methodology:

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is employed.

  • Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol, DMSO). A series of dilutions are then made to obtain solutions with absorbances in the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 400-800 nm). A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelength at which the highest absorbance is recorded is identified as λ_abs_. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Experimental Workflow for Absorption Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Serial Dilutions A->B C Record UV-Vis Spectrum B->C E Determine λ_abs_ C->E D Reference (Solvent Blank) D->C F Calculate Molar Absorptivity E->F

Caption: Workflow for determining the absorption properties of this compound.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em_) of this compound.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and an emission detector is used.

  • Sample Preparation: A dilute solution of this compound (absorbance at λ_exc_ < 0.1) is prepared in the desired solvent to avoid inner filter effects.

  • Measurement: The sample is excited at its absorption maximum (λ_abs_). The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • Data Analysis: The wavelength corresponding to the peak of the emission spectrum is identified as λ_em_.

Experimental Workflow for Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (A < 0.1) B Excite at λ_abs_ A->B C Record Emission Spectrum B->C D Determine λ_em_ C->D G cluster_inputs Input Data cluster_processing Data Processing cluster_output Output A Absorbance Data E Plot Intensity vs. Absorbance A->E B Integrated Fluorescence Intensity B->E C Standard's Quantum Yield G Calculate Sample Quantum Yield (Φ_F,sample_) C->G D Refractive Indices D->G F Calculate Gradients (Grad_sample_, Grad_std_) E->F F->G G cluster_prep Sample Preparation cluster_measurement Measurement (TCSPC) cluster_analysis Data Analysis A Prepare Deoxygenated Dilute Solution B Pulsed Excitation A->B C Record Photon Arrival Times B->C D Generate Decay Curve C->D E Exponential Fit to Determine τ_F_ D->E

References

Unveiling the Potential of Violamine R in Cellular Imaging and Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violamine R, a synthetic dye also known as Acid Violet 9, is a potent fluorophore with emerging applications in material science and traditional roles in histology.[1][2] While its direct, in-depth applications in mechanistic cell biology are not extensively documented, its properties as a stain suggest potential utility in cellular analysis. This technical guide provides a comprehensive overview of the known characteristics of this compound. Due to the limited specific cell biology protocols for this compound, this document presents a detailed guide to a comparable and widely used technique in cell biology, the Crystal Violet assay, for assessing cell viability and cytotoxicity.[1][3][4] This guide includes detailed experimental protocols, data presentation tables, and mandatory visualizations of experimental workflows and a representative signaling pathway to equip researchers with practical knowledge and methodologies.

Introduction to this compound

This compound is a synthetic violet dye recognized for its utility as a stain in hematology and histology. Chemically, it is a complex organic salt with fluorescent properties. Its application in cell biology has primarily been in the context of general staining, with limited exploration of its potential as a specific probe for cellular processes or signaling pathways. Recent research has highlighted its environment- and temperature-dependent photoluminescence, suggesting novel applications in materials science as a nanoscale temperature sensor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the potential development of new applications.

PropertyValueReference
Alternate Names Acid Violet 9, FAST ACID VIOLET
CAS Number 6252-76-2
Molecular Formula C₃₄H₂₅N₂NaO₆S
Molecular Weight 612.63 g/mol
UV Absorption Maximum 529 nm
Appearance Solid
Key Characteristics Potent fluorophore with environment and temperature-dependent photoluminescence intermittency.
Primary Applications Stain in hematology and histology; potential as a temperature sensor in polymer science.

Crystal Violet Assay: A Practical Alternative for Cell Viability and Cytotoxicity Studies

Given the limited specific protocols for this compound in cell biology, we present a detailed guide to the Crystal Violet assay. This method is a simple, robust, and widely used colorimetric assay to determine cell viability, particularly for adherent cells. The principle of the assay is based on the ability of the dye to bind to proteins and DNA of cells. In a typical cytotoxicity experiment, viable adherent cells will remain attached to the culture plate, while dead cells will detach and be washed away. The amount of remaining dye is proportional to the biomass of viable cells and can be quantified by measuring the absorbance of the solubilized dye.

Quantitative Parameters for Crystal Violet Assay

The following table summarizes the key quantitative parameters for performing a Crystal Violet cell viability assay.

ParameterValueReference
Crystal Violet Concentration 0.1% - 0.5% (w/v) in 20% methanol
Incubation Time 10 - 30 minutes at room temperature
Solubilization Solution 100% Methanol or 1% SDS
Absorbance Wavelength 570 - 590 nm
Typical Plate Format 96-well, 24-well, or 12-well plates
Detailed Experimental Protocol for Crystal Violet Cytotoxicity Assay

This protocol is designed for a 96-well plate format but can be scaled for other plate sizes.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound (e.g., a potential cytotoxic drug)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

  • Solubilization Solution: 100% methanol

  • 96-well tissue culture plates

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed adherent cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment. Include wells with medium only to serve as a blank control. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated cells as a negative control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently aspirate the culture medium. Wash the cells once with PBS. Add the fixative solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative solution and add the Crystal Violet Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water to remove the excess stain. Repeat the washing step three to four times. Invert the plate on a paper towel and tap gently to remove any remaining liquid. Allow the plate to air dry completely.

  • Solubilization: Add the solubilization solution (e.g., 100% methanol) to each well to dissolve the bound dye. Incubate for 20 minutes at room temperature on a shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 570 and 590 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Express the results as a percentage of the untreated control cells to determine the relative cell viability.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Crystal Violet cytotoxicity assay workflow.

Crystal_Violet_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_staining Staining & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Add Test Compound (Serial Dilutions) B->C D Incubate for Exposure Period C->D E Wash & Fix Cells D->E F Stain with Crystal Violet E->F G Wash Excess Stain F->G H Solubilize Dye G->H I Measure Absorbance (570-590 nm) H->I J Calculate Relative Cell Viability I->J

Crystal Violet Cytotoxicity Assay Workflow.

Application in Signaling Pathway Analysis

While this compound is not currently associated with the study of specific signaling pathways, understanding these pathways is crucial in cell biology and drug development. A common area of investigation is kinase signaling cascades, which regulate a multitude of cellular processes, including proliferation, differentiation, and survival. The diagram below represents a generic mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently studied in cancer research.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruitment Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Translocation & Activation Gene Gene Expression TF->Gene Regulation Cellular_Response Cellular Response (Proliferation, Survival) Gene->Cellular_Response Ligand Growth Factor Ligand->Receptor Binding & Dimerization

Generic Kinase Signaling Cascade.

Conclusion and Future Directions

This compound is a dye with established roles in histology and potential in materials science due to its fluorescent properties. Its application as a specific probe in mechanistic cell biology research remains an area for future exploration. The development of this compound derivatives or its use in novel imaging modalities could unlock new applications in studying cellular structures and processes.

In the interim, established and reliable methods like the Crystal Violet assay provide a valuable tool for researchers in cell biology and drug development for assessing cell viability and cytotoxicity. The protocols and workflows detailed in this guide offer a practical resource for implementing these essential techniques in the laboratory. As research progresses, the fundamental principles of cell staining and analysis will continue to be cornerstones of biological discovery.

References

An In-depth Technical Guide to the Photobleaching of Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photobleaching phenomena observed in Violamine R, a potent fluorophore with applications in various scientific domains. Understanding the mechanisms underlying its photodegradation is crucial for optimizing its use in fluorescence-based assays, microscopy, and other applications where photostability is paramount. This document outlines the core mechanisms, provides relevant quantitative data for analogous dyes to serve as a benchmark, details experimental protocols for characterization, and presents visual workflows and pathways to facilitate a deeper understanding.

Introduction to this compound and Photobleaching

This compound, also known as Acid Violet 9, is a fluorescent dye characterized by its environment- and temperature-dependent photoluminescence.[1][2] This property has been exploited for applications such as measuring temperatures around the glass-transition temperature of polymer hosts like poly(vinyl alcohol) (PVA).[1][2]

Photobleaching, or the irreversible loss of fluorescence, is a critical limitation for many fluorophores, including this compound. This process is initiated by the absorption of light, which elevates the fluorophore to an excited electronic state. From this excited state, a series of photochemical reactions can occur, leading to the chemical alteration of the molecule and the permanent loss of its ability to fluoresce. The primary pathways for photobleaching often involve the long-lived triplet state of the fluorophore and the generation of reactive oxygen species (ROS).

Core Mechanisms of this compound Photobleaching

The photobleaching of this compound is a complex process influenced by its molecular structure and the surrounding microenvironment. The primary mechanisms involve the population of a triplet excited state (T1) from the initial singlet excited state (S1) via intersystem crossing (ISC). This triplet state is relatively long-lived and highly reactive, making it a key intermediate in photodegradation pathways.

Two distinct mechanisms have been proposed for the photoluminescence intermittency ("blinking"), a precursor to irreversible photobleaching, of single this compound molecules depending on the host matrix:

  • Electron Transfer: In a poly(vinyl alcohol) (PVA) matrix, the blinking behavior of this compound is consistent with an electron transfer mechanism. The photoexcited this compound can undergo electron transfer with the surrounding polymer, forming a radical ion pair. This charge-separated state is non-emissive (a "dark state"). While often reversible, prolonged existence in this radical state increases the likelihood of irreversible chemical reactions leading to photobleaching.

  • Proton Transfer: In contrast, when embedded in potassium acid phthalate (KAP) single crystals, the blinking of this compound is attributed to a non-adiabatic proton transfer between the dye and the KAP matrix. This process also leads to the formation of a non-emissive species. The temperature dependence of the blinking kinetics in KAP supports this proton transfer model over an electron transfer mechanism.

In the presence of molecular oxygen, the excited triplet state of this compound can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the this compound molecule itself or other nearby molecules, leading to oxidative damage and photobleaching.

Quantitative Data

Specific quantitative data for the photobleaching of this compound is not extensively available in the public domain. However, by examining data from structurally related xanthene and rhodamine dyes, we can establish a reasonable expectation for the photophysical parameters of this compound.

Table 1: Photobleaching Quantum Yields of Related Xanthene Dyes

DyeSolvent/MatrixPhotobleaching Quantum Yield (Φ_b)Reference
Rhodamine 6GWater1.5 x 10⁻⁶[3]
Rhodamine 6GEthanol5.0 x 10⁻⁷
Rhodamine 6GPVAVaries with intensity and oxygen
FluoresceinWater (pH 9)3.4 x 10⁻⁷
Eosin YWater2.8 x 10⁻⁶

Table 2: Singlet Oxygen Quantum Yields of Related Xanthene Dyes

DyeSolventSinglet Oxygen Quantum Yield (Φ_Δ)Reference
Rose BengalWater0.76
Eosin YWater0.57
Erythrosin BWater0.62
FluoresceinWater0.03
Rhodamine BEthanol0.15

Experimental Protocols

Determination of Photobleaching Quantum Yield (Φ_b)

This protocol describes a method to determine the photobleaching quantum yield of this compound in a solution or polymer film using fluorescence microscopy.

4.1.1. Materials and Equipment

  • This compound

  • Solvent (e.g., ethanol, water) or polymer matrix (e.g., PVA)

  • Fluorescence microscope with a stable light source (e.g., laser, LED)

  • Sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image acquisition and analysis software (e.g., ImageJ/Fiji)

  • Spectrophotometer

4.1.2. Procedure

  • Sample Preparation:

    • Solution: Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Polymer Film: Prepare a thin film of this compound embedded in the polymer matrix (e.g., PVA) on a microscope slide by spin-coating or drop-casting a solution of the polymer and dye.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select the appropriate excitation and emission filters for this compound.

    • Adjust the illumination intensity to a level that induces measurable photobleaching over a reasonable time frame.

  • Image Acquisition:

    • Acquire a time-lapse series of fluorescence images of the sample under continuous illumination. The time interval between frames should be consistent.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay of fluorescence intensity to a single or multi-exponential decay function to determine the photobleaching rate constant (k_b).

    • The photobleaching quantum yield (Φ_b) can then be calculated using the following equation: Φ_b = k_b / (σ * I) where:

      • k_b is the photobleaching rate constant.

      • σ is the absorption cross-section of the dye at the excitation wavelength.

      • I is the photon flux of the excitation light.

Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

This protocol outlines a relative method for determining the singlet oxygen quantum yield of this compound using a chemical trap.

4.2.1. Materials and Equipment

  • This compound

  • Reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Light source with a narrow bandpass filter centered at the excitation wavelength

4.2.2. Procedure

  • Sample Preparation:

    • Prepare solutions of this compound and the reference photosensitizer in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is similar and low (typically < 0.1).

    • Prepare a stock solution of the singlet oxygen trap (e.g., DPBF).

  • Measurement:

    • To a cuvette containing the this compound solution, add a small aliquot of the DPBF stock solution.

    • Measure the initial absorbance of DPBF at its absorption maximum (around 410 nm).

    • Irradiate the solution with the light source for a defined period.

    • Measure the absorbance of DPBF again. The decrease in absorbance is due to its reaction with singlet oxygen.

    • Repeat the measurement at several time points to determine the initial rate of DPBF consumption.

    • Repeat the entire procedure with the reference photosensitizer under identical conditions.

  • Data Analysis:

    • Plot the absorbance of DPBF as a function of irradiation time for both this compound and the reference.

    • Determine the initial rate of absorbance change (slope of the linear region) for both samples.

    • The singlet oxygen quantum yield of this compound (Φ_Δ,VR) can be calculated using the following equation: Φ_Δ,VR = Φ_Δ,ref * (k_VR / k_ref) * (F_ref / F_VR) where:

      • Φ_Δ,ref is the singlet oxygen quantum yield of the reference.

      • k_VR and k_ref are the initial rates of DPBF consumption for this compound and the reference, respectively.

      • F_VR and F_ref are the fractions of light absorbed by this compound and the reference, respectively.

Mandatory Visualizations

Photobleaching_Pathways cluster_oxygen_dependent Oxygen-Dependent Pathway cluster_oxygen_independent Oxygen-Independent Pathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Radical Radical Ion State S1->Radical Electron Transfer Protonated Protonated State S1->Protonated T1->S0 Phosphorescence ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer to ³O₂ Bleached Photobleached Product ROS->Bleached Oxidation Radical->Bleached Irreversible Reaction Protonated->Bleached Irreversible Reaction

Caption: General photobleaching pathways for this compound.

Experimental_Workflow start Start prep Sample Preparation (Solution or Film) start->prep microscope Fluorescence Microscopy Time-Lapse Acquisition prep->microscope analysis Image Analysis (Measure Intensity vs. Time) microscope->analysis fitting Data Fitting (Exponential Decay) analysis->fitting calculate Calculate Photobleaching Quantum Yield (Φ_b) fitting->calculate end End calculate->end

Caption: Workflow for photobleaching quantum yield determination.

Singlet_Oxygen_Workflow start Start prep_sample Prepare this compound Solution + Singlet Oxygen Trap start->prep_sample prep_ref Prepare Reference Solution + Singlet Oxygen Trap start->prep_ref irradiate_sample Irradiate Sample prep_sample->irradiate_sample irradiate_ref Irradiate Reference prep_ref->irradiate_ref measure_sample Measure Trap Absorbance (Time Course) irradiate_sample->measure_sample measure_ref Measure Trap Absorbance (Time Course) irradiate_ref->measure_ref calculate Calculate Singlet Oxygen Quantum Yield (Φ_Δ) measure_sample->calculate measure_ref->calculate end End calculate->end

Caption: Workflow for singlet oxygen quantum yield determination.

References

Methodological & Application

Application Notes and Protocols: Violamine R Staining for Paraffin-Embedded Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violamine R, also known as Acid Violet 9, is a synthetic dye noted for its properties as a potent fluorophore.[1][2] While its primary applications have been explored in materials science, it is also described as a useful stain in hematology and histology.[3][4] These application notes provide a detailed, albeit hypothetical, protocol for the use of this compound as a fluorescent stain for paraffin-embedded tissue sections. This protocol is based on standard histological and fluorescence microscopy techniques, adapted for the known properties of this compound.

A critical aspect of fluorescence microscopy is the understanding of the spectral properties of the fluorophore. There is conflicting information in publicly available resources regarding the absorbance maximum of this compound. Some sources indicate a UV absorption maximum at 529 nm, while others report a peak at 752 nm.[3] Given that this compound is a violet dye, it is most likely to absorb light in the complementary color region, which is yellow-green (approximately 560-590 nm). For the purposes of this protocol, we will assume an excitation maximum in the green range, compatible with the reported 529 nm absorbance, and an emission in the red part of the spectrum. Researchers are advised to determine the optimal excitation and emission wavelengths empirically with their specific instrumentation.

Principle of the Method

This protocol outlines a direct fluorescent staining method. This compound, as a fluorescent dye, is applied to rehydrated paraffin-embedded tissue sections. The dye molecules are expected to bind to various tissue components, likely through electrostatic interactions, similar to other acid dyes. When excited by light of a suitable wavelength, the dye will emit fluorescence, allowing for the visualization of tissue morphology under a fluorescence microscope. The intensity of the staining may vary between different cellular and extracellular components, providing contrast to delineate tissue structures.

Materials and Reagents

  • This compound (Acid Violet 9, CAS 6252-76-2)

  • Paraffin-embedded tissue sections on charged slides

  • Xylene, histology grade

  • Ethanol (100%, 95%, 70%), histology grade

  • Distilled or deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aqueous mounting medium with antifade reagent

  • Coverslips

  • Staining jars

  • Fluorescence microscope with appropriate filter sets (e.g., green excitation, red emission)

Experimental Protocol

This protocol details the steps for deparaffinization, rehydration, fluorescent staining with this compound, and mounting of paraffin-embedded tissue sections.

Deparaffinization and Rehydration

This step is crucial to remove the paraffin wax and gradually rehydrate the tissue sections to make them receptive to the aqueous staining solution.

  • Immerse slides in Xylene: 2 changes of 5 minutes each.

  • Immerse slides in 100% Ethanol: 2 changes of 3 minutes each.

  • Immerse slides in 95% Ethanol: 1 change of 3 minutes.

  • Immerse slides in 70% Ethanol: 1 change of 3 minutes.

  • Rinse slides thoroughly in distilled water for 5 minutes.

This compound Staining

This section outlines the preparation of the this compound staining solution and the staining procedure itself.

  • Staining Solution Preparation : Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For a working solution, dilute the stock solution 1:10 in PBS (pH 7.4) to a final concentration of 0.01%. The optimal concentration may need to be determined empirically.

  • Staining : Immerse the rehydrated slides in the this compound working solution for 5-10 minutes at room temperature.

  • Rinsing : Briefly rinse the slides in PBS to remove excess stain. A differentiation step with acidified water may be tested to control staining intensity if required.

Dehydration and Mounting

After staining, the tissue sections are dehydrated before mounting.

  • Immerse slides in 95% Ethanol: 1 change of 2 minutes.

  • Immerse slides in 100% Ethanol: 2 changes of 2 minutes each.

  • Immerse slides in Xylene: 2 changes of 3 minutes each.

  • Mounting : Apply a drop of aqueous mounting medium with an antifade reagent to the tissue section and carefully place a coverslip, avoiding air bubbles.

Visualization
  • Examine the slides under a fluorescence microscope.

  • Based on the assumed spectral properties, use an excitation filter in the green range (e.g., 520-560 nm) and an emission filter in the red range (e.g., >580 nm).

  • Capture images using a suitable digital camera.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters of this protocol.

ParameterValue/RangeNotes
Deparaffinization
Xylene2 x 5 minEnsure complete removal of paraffin.
100% Ethanol2 x 3 min
95% Ethanol1 x 3 min
70% Ethanol1 x 3 min
Staining
This compound Concentration0.01% (w/v)May require optimization (e.g., 0.005% to 0.05%).
Staining Time5 - 10 minIncubation time can be adjusted to modify staining intensity.
Dehydration
95% Ethanol1 x 2 min
100% Ethanol2 x 2 min
Xylene2 x 3 min
Microscopy
Excitation Wavelength~529 nm (Assumed)Optimal wavelength should be determined empirically.
Emission Wavelength>580 nm (Assumed)Dependent on the excitation wavelength and filter set availability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deparaffinization Deparaffinization & Rehydration cluster_staining Fluorescent Staining cluster_dehydration Dehydration & Clearing cluster_visualization Mounting & Visualization Paraffin-Embedded Section Paraffin-Embedded Section Xylene Xylene Paraffin-Embedded Section->Xylene Start 100% Ethanol 100% Ethanol Xylene->100% Ethanol 95% Ethanol 95% Ethanol 100% Ethanol->95% Ethanol Xylene_clear Xylene_clear 100% Ethanol->Xylene_clear 95% Ethanol->100% Ethanol 70% Ethanol 70% Ethanol 95% Ethanol->70% Ethanol Distilled Water Distilled Water 70% Ethanol->Distilled Water This compound Solution (0.01%) This compound Solution (0.01%) Distilled Water->this compound Solution (0.01%) PBS Rinse PBS Rinse This compound Solution (0.01%)->PBS Rinse PBS Rinse->95% Ethanol Mounting Medium Mounting Medium Xylene_clear->Mounting Medium Fluorescence Microscopy Fluorescence Microscopy Mounting Medium->Fluorescence Microscopy

Caption: Workflow for this compound staining of paraffin-embedded sections.

Principle of Fluorescence Visualization

fluorescence_principle cluster_light_interaction Light-Matter Interaction cluster_detection Detection Excitation Light Excitation Light This compound in Tissue This compound in Tissue Excitation Light->this compound in Tissue Absorption Emitted Fluorescence Emitted Fluorescence This compound in Tissue->Emitted Fluorescence Emission Microscope Detector Microscope Detector Emitted Fluorescence->Microscope Detector Detection Digital Image Digital Image Microscope Detector->Digital Image Signal Conversion

Caption: Principle of tissue visualization using this compound fluorescence.

References

Application Notes and Protocols for Staining Frozen Tissues with Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Violamine R as a fluorescent stain for frozen tissue sections. It is intended to offer a comprehensive guide, from tissue preparation to image acquisition, to enable reproducible and high-quality staining for research and development applications.

Introduction

This compound, also known as Acid Violet 9, is a synthetic fluorescent dye that has found utility in various biological staining applications, including hematology and histology.[1][2] Its fluorescent properties make it a valuable tool for visualizing specific tissue components under a fluorescence microscope. This document outlines the essential procedures for preparing frozen tissues, the staining protocol with this compound, and the necessary parameters for successful image acquisition.

Quantitative Data Summary

Successful fluorescent staining relies on understanding the spectral properties of the dye and the appropriate microscope filter sets. The following table summarizes the key spectral characteristics of this compound and recommended filter set specifications.

ParameterValueSource
Excitation Maximum (λex) ~529 nm[2]
Emission Maximum (λem) Not specified in searches
Recommended Excitation Filter Bandpass filter centered around 530-550 nm
Recommended Dichroic Mirror Longpass filter with a cut-on wavelength around 560 nm
Recommended Emission Filter Longpass or bandpass filter designed to capture red/violet fluorescence
Solubility Soluble in DMSO[3]

Note: There is conflicting information in the search results regarding the absorbance maximum of this compound, with one source citing 752 nm.[4] However, the more frequently cited value of ~529 nm is more consistent with a violet dye and is recommended as the starting point for determining the optimal excitation wavelength. The exact emission maximum should be determined empirically using a spectrophotometer.

Experimental Protocols

This section provides a detailed step-by-step protocol for staining frozen tissue sections with this compound.

Materials and Reagents
  • This compound (Acid Violet 9)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (2-methylbutane)

  • Dry ice or liquid nitrogen

  • Cryostat

  • Microscope slides

  • Coverslips

  • Mounting medium (aqueous, non-fluorescent)

  • Coplin jars or staining dishes

  • Forceps

  • Pipettes and tips

  • Fluorescence microscope with appropriate filter sets

Frozen Tissue Preparation
  • Tissue Dissection: Excise the tissue of interest from the animal model.

  • Embedding:

    • Place a small amount of OCT compound in a cryomold.

    • Orient the tissue within the OCT.

    • Fill the cryomold completely with OCT, ensuring the tissue is fully covered.

  • Freezing:

    • Prepare a slurry of isopentane and dry ice or use liquid nitrogen.

    • Carefully lower the cryomold into the cold isopentane until the OCT block is completely frozen.

    • Store the frozen blocks at -80°C until sectioning.

Cryosectioning
  • Equilibrate the frozen tissue block to the temperature of the cryostat chamber (-20°C to -25°C).

  • Mount the OCT block onto the cryostat specimen holder.

  • Cut sections at a thickness of 5-10 µm.

  • Mount the tissue sections onto pre-cleaned and labeled microscope slides.

  • Air-dry the slides for 30-60 minutes at room temperature.

This compound Staining Protocol
  • Rehydration: Rehydrate the tissue sections by immersing the slides in PBS for 5 minutes.

  • Staining Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Dilute the stock solution in PBS to the desired working concentration. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.

  • Staining:

    • Carefully apply the this compound working solution to the tissue sections, ensuring complete coverage.

    • Incubate for 10-30 minutes at room temperature in a dark, humidified chamber to prevent drying.

  • Washing:

    • Gently rinse the slides with PBS to remove excess stain.

    • Wash the slides in two changes of PBS for 5 minutes each.

  • Coverslipping:

    • Mount a coverslip over the tissue section using an aqueous, non-fluorescent mounting medium.

    • Avoid introducing air bubbles.

  • Storage: Store the slides in the dark at 4°C until imaging.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for frozen tissues.

experimental_workflow cluster_prep Tissue Preparation cluster_section Sectioning cluster_stain Staining cluster_image Imaging dissect Dissect Tissue embed Embed in OCT dissect->embed freeze Freeze in Isopentane embed->freeze section Cryosectioning (5-10 µm) mount Mount on Slides section->mount rehydrate Rehydrate in PBS stain Incubate with this compound rehydrate->stain wash1 Wash in PBS (1) stain->wash1 wash2 Wash in PBS (2) wash1->wash2 coverslip Mount Coverslip image Fluorescence Microscopy coverslip->image

Figure 1. Experimental workflow for this compound staining of frozen tissues.
Hypothetical Signaling Pathway Visualization

While the specific molecular interactions of this compound in tissues are not well-documented, as a fluorescent dye, its primary interaction is expected to be with cellular components, leading to fluorescence upon excitation. The following diagram provides a generalized representation of this process.

signaling_pathway cluster_cellular Cellular Environment cluster_microscopy Fluorescence Microscopy vr_ext This compound (Extracellular) cell_mem Cell Membrane vr_ext->cell_mem Diffusion/Transport vr_int This compound (Intracellular) cell_mem->vr_int target Cellular Component (e.g., Proteins, Lipids) vr_int->target Binding emission Emitted Fluorescence target->emission excitation Excitation Light (~529 nm) excitation->target detector Detector emission->detector

Figure 2. Generalized mechanism of this compound fluorescence in tissues.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or no staining - Incorrect excitation/emission filters- Staining concentration too low- Incubation time too short- Verify filter set compatibility with this compound's spectral properties- Increase the concentration of the this compound working solution- Increase the incubation time
High background staining - Staining concentration too high- Inadequate washing- Decrease the concentration of the this compound working solution- Increase the number and duration of PBS washes
Photobleaching - Excessive exposure to excitation light- Minimize exposure time during focusing and image acquisition- Use an anti-fade mounting medium
Tissue morphology is poor - Improper tissue freezing or sectioning- Ensure rapid and complete freezing of the OCT block- Optimize cryostat temperature and sectioning technique

Conclusion

This compound is a viable fluorescent dye for staining frozen tissue sections. By following the detailed protocols and considering the technical parameters outlined in these application notes, researchers can effectively utilize this dye for visualizing tissue architecture and cellular components. Optimization of staining concentration and incubation times may be necessary for specific tissue types and applications.

References

Application Notes and Protocols for Violamine R in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Violamine R (also known as Acid Violet 9) is a synthetic fluorescent dye traditionally used in histology and for industrial purposes.[1][2][3] Its application in immunofluorescence is not well-documented in scientific literature. These application notes provide a comprehensive guide for researchers to evaluate and optimize this compound for immunofluorescence applications, rather than a validated, ready-to-use protocol.

Introduction to this compound

This compound is a potent fluorophore belonging to the xanthene class of dyes.[2] It exhibits environment-dependent photoluminescence.[4] While its use as a biological stain in hematology and histology is known, its potential as a fluorescent probe in immunofluorescence remains to be thoroughly explored. The successful application of other textile dyes in cellular staining suggests that this compound may be a viable candidate for fluorescence microscopy.

Characterization of this compound for Immunofluorescence

Prior to its use in immunofluorescence, several key photophysical and chemical properties of this compound must be determined in a biologically relevant context (e.g., in phosphate-buffered saline, PBS).

Table 1: Physicochemical and Spectral Properties of this compound

PropertyReported Value/ParameterComments
Molecular Formula C₃₄H₂₅N₂NaO₆S
Molecular Weight 612.63 g/mol
Absorbance Maximum (λ_abs) 529 nm or 752 nmThe reported absorbance maximum varies and is solvent-dependent. It is crucial to determine the excitation maximum in the buffer system used for immunofluorescence.
Excitation Maximum (λ_ex) To be determinedThe excitation maximum should be determined using a spectrophotometer or a fluorometer in an aqueous buffer (e.g., PBS, pH 7.4).
Emission Maximum (λ_em) To be determinedThe emission maximum should be determined using a fluorometer in an aqueous buffer (e.g., PBS, pH 7.4).
Quantum Yield (Φ_F) To be determinedQuantum yield is a measure of the efficiency of fluorescence. This can be determined relative to a standard fluorophore with a known quantum yield.
Photostability To be determinedThe resistance of this compound to photobleaching under typical fluorescence microscopy illumination conditions needs to be assessed.
Solubility Soluble in water and ethanol

Experimental Protocols

Protocol for Determining Optimal Spectral Properties

Objective: To determine the optimal excitation and emission wavelengths of this compound in a buffer suitable for immunofluorescence.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in deionized water or DMSO.

  • Prepare a series of dilutions of this compound in PBS (e.g., 0.1 µM to 10 µM).

  • Using the spectrofluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum (e.g., start with 550 nm, based on the absorbance maximum of 529 nm). The peak of this spectrum is the optimal excitation wavelength.

  • Next, set the excitation wavelength to the determined optimum and scan a range of emission wavelengths. The peak of this spectrum is the optimal emission wavelength.

  • Repeat for different concentrations to check for concentration-dependent spectral shifts.

Protocol for Antibody Conjugation (Hypothetical)

Objective: To covalently link this compound to a primary or secondary antibody. This protocol is hypothetical as the reactivity of this compound for standard antibody conjugation chemistries is unknown. The most common methods target primary amines (lysine residues) on the antibody.

Materials:

  • This compound (potentially modified with a reactive group like NHS-ester)

  • Primary or secondary antibody (1-2 mg/mL in PBS)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • If not already activated, chemically modify this compound to introduce a reactive group (e.g., an N-hydroxysuccinimide, NHS, ester). This is a complex step that may require significant chemical expertise.

  • Dissolve the amine-reactive this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Dialyze the antibody against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

  • Add the reactive this compound solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).

  • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Remove unconjugated dye by passing the solution through a desalting column equilibrated with PBS.

  • Collect the colored fractions, which contain the conjugated antibody.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of this compound.

General Immunofluorescence Protocol using this compound

Objective: To use a this compound-conjugated antibody for the detection of a target antigen in cultured cells.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (if using a this compound-conjugated secondary antibody)

  • This compound-conjugated antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for this compound's determined excitation/emission spectra.

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Rinse the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Rinse three times with PBS.

  • Permeabilization (for intracellular antigens):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Rinse three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Indirect Immunofluorescence:

      • Dilute the primary antibody in blocking buffer to its optimal concentration.

      • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

      • Wash three times with PBS.

      • Dilute the this compound-conjugated secondary antibody in blocking buffer. The optimal concentration must be determined through titration (see Table 2).

      • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Direct Immunofluorescence:

      • Dilute the this compound-conjugated primary antibody in blocking buffer. The optimal concentration must be determined through titration (see Table 2).

      • Incubate the cells for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS, for 5 minutes each wash, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope equipped with filters that match the determined excitation and emission spectra of this compound.

Table 2: Example Titration Series for a this compound-Conjugated Antibody

DilutionConcentration (µg/mL)Signal IntensityBackgroundSignal-to-Noise Ratio
1:10010+++++++Low
1:2504+++++Moderate
1:5002++++High (Optimal)
1:10001+++Moderate
1:20000.5++Low

Visualizations

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging a Culture Cells on Coverslip b Fixation (e.g., 4% PFA) a->b c Permeabilization (e.g., 0.1% Triton X-100) b->c d Blocking (e.g., 1% BSA) c->d e Primary Antibody Incubation d->e f Wash e->f g This compound-Conjugated Secondary Antibody Incubation f->g h Final Washes g->h i Mount Coverslip h->i j Fluorescence Microscopy i->j k Image Analysis j->k G cluster_char Fluorophore Characterization cluster_conj Conjugation & Purification cluster_opt Staining Optimization A Determine Excitation & Emission Spectra in PBS D Select Conjugation Chemistry (e.g., NHS-ester) A->D B Assess Photostability C Evaluate Quantum Yield E Conjugate this compound to Antibody F Purify Conjugate G Perform Antibody Titration F->G H Optimize Incubation Times I Validate with Controls

References

Application Notes and Protocols: Violamine R as a Counterstain in Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Violamine R is not documented as a conventional counterstain in standard histological protocols. The following application notes and protocols are based on the known chemical properties of this compound as an acid dye and general principles of histological staining. Optimization will be required for specific applications.

Introduction

This compound, also known as Acid Violet 9, is a synthetic dye that has found applications in hematology and histology.[1][2] As an acid dye, it is expected to bind to basic cellular components such as the cytoplasm, collagen, and muscle fibers. This property suggests its potential use as a counterstain, providing contrast to nuclear stains like hematoxylin. Furthermore, this compound is a potent fluorophore, which may allow for its use in both brightfield and fluorescence microscopy.[3][4][5]

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Common Names This compound, Acid Violet 9
C.I. Number 45190
CAS Number 6252-76-2
Chemical Formula C₃₄H₂₆N₂O₆S
Molecular Weight 590.65 g/mol
Appearance Solid
UV Absorption Max 529 nm
Fluorescent Properties Potent fluorophore
Safety Not classified as a hazardous substance

Principle of Staining

As an acid dye, this compound carries a negative charge and will bind to components with a net positive charge within a tissue section. In a typical histological preparation, proteins in the cytoplasm and extracellular matrix are basic and will attract the anionic this compound dye. This results in the staining of these structures, providing a contrasting color to the nuclear stain, which is typically a basic dye (e.g., hematoxylin) that binds to the acidic nucleic acids in the cell nucleus.

Hypothesized Staining Mechanism

ViolamineR This compound (Anionic Dye) StainedComplex Stained Cytoplasm/ Extracellular Matrix (Violet) ViolamineR->StainedComplex Electrostatic Interaction CytoplasmicProteins Positively Charged Cytoplasmic & Matrix Proteins CytoplasmicProteins->StainedComplex Binding

Caption: Hypothetical binding of anionic this compound to cationic tissue proteins.

Experimental Protocols

4.1. Preparation of Staining Solutions

This compound Stock Solution (1% w/v):

  • Weigh 1 g of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Stir until fully dissolved. Store in a tightly capped bottle at room temperature.

This compound Working Solution (0.1% - 0.5% w/v):

  • Dilute the 1% stock solution with distilled water to the desired concentration.

  • A starting concentration of 0.2% is recommended.

  • Add a few drops of glacial acetic acid to lower the pH slightly and enhance staining, if necessary.

4.2. Staining Protocol for Paraffin-Embedded Sections

This protocol assumes the tissue sections have been appropriately fixed (e.g., in 10% neutral buffered formalin), processed, and embedded in paraffin wax.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Nuclear Staining (e.g., with Hematoxylin):

    • Immerse slides in Harris's hematoxylin (or other suitable hematoxylin) for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

    • Rinse thoroughly in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.

    • Rinse in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Counterstaining with this compound:

    • Immerse slides in the this compound working solution for 1-5 minutes. (Optimization of time is crucial).

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Clearing:

    • 95% Ethanol: 2 changes, 30 seconds each.

    • 100% Ethanol: 2 changes, 1 minute each.

    • Xylene: 2 changes, 3 minutes each.

  • Mounting:

    • Apply a coverslip using a xylene-based mounting medium.

Expected Results:

  • Nuclei: Blue/Purple (from Hematoxylin)

  • Cytoplasm, Collagen, Muscle: Shades of Violet (from this compound)

Histological Staining Workflow

cluster_prep Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration NuclearStain Nuclear Staining (Hematoxylin) Rehydration->NuclearStain Counterstain Counterstaining (this compound) NuclearStain->Counterstain Dehydration_final Dehydration (Ethanol Series) Counterstain->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for using this compound as a counterstain.

Application in Fluorescence Microscopy

Given that this compound is a fluorophore, it may be used for fluorescent imaging.

Theoretical Application:

  • Excitation: Based on its UV absorption maximum of 529 nm, excitation with a green laser (e.g., 532 nm or 561 nm) is likely to be effective.

  • Protocol: A modified staining protocol using an aqueous mounting medium would be necessary to preserve the fluorescence.

Potential Advantages:

  • Dual-modality imaging (brightfield and fluorescence) from a single stain.

  • Could serve as a fluorescent counterstain in immunofluorescence protocols, provided there is no spectral overlap with other fluorophores.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Weak Cytoplasmic Staining Staining time too short. Staining solution too dilute. pH of staining solution is not optimal.Increase incubation time in this compound. Increase the concentration of the this compound working solution. Add a drop of acetic acid to the working solution.
Overstaining Staining time too long. Staining solution too concentrated.Decrease incubation time in this compound. Dilute the this compound working solution.
Non-specific Background Staining Inadequate rinsing.Ensure thorough rinsing after the counterstaining step.
Fading of Fluorescence Use of organic solvents for dehydration. Mounting medium not suitable for fluorescence.Use an aqueous mounting medium. Store slides in the dark at 4°C.

Conclusion

While not a conventional counterstain, the properties of this compound suggest its potential utility in histological applications, both as a chromogenic and a fluorescent dye. The provided protocols offer a starting point for researchers to explore its use. It is imperative that optimization of staining times, concentrations, and pH is performed to achieve the desired results for specific tissue types and applications. Further studies are warranted to fully characterize its staining mechanism and spectral properties for fluorescence microscopy.

References

Application of Violamine R in Polymer Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violamine R, also known as Acid Violet 9, is a potent fluorophore belonging to the rhodamine family of dyes. In polymer science, it has found a niche application as a sensitive fluorescent probe for investigating polymer dynamics, particularly in the vicinity of the glass transition temperature (Tg). Its environment-dependent fluorescence properties, specifically its photoluminescence (PL) intermittency or "blinking," provide a molecular-level view of the changes in the local polymer environment. This document provides detailed application notes and protocols for the use of this compound in polymer science research.

Application: Determination of Polymer Glass Transition Temperature (Tg)

This compound can be employed to measure the glass transition temperature of a polymer host, such as poly(vinyl alcohol) (PVA), by analyzing the temperature-dependent fluorescence intermittency of single this compound molecules embedded within the polymer matrix.[1] As the polymer transitions from a glassy to a rubbery state, the changes in the local environment of the dye molecules affect their blinking behavior, which can be monitored using single-molecule fluorescence microscopy.

Principle

The fluorescence blinking of this compound in a polymer matrix like PVA is understood to be governed by an electron transfer mechanism between the dye molecule and the polymer.[2] The durations of the fluorescent "on" and non-fluorescent "off" periods follow a power-law distribution. While the temperature dependence of these distributions is subtle, the onset of significant changes in the blinking behavior can be correlated with the glass transition temperature of the polymer.

Experimental Workflow for Tg Determination

The following diagram illustrates the general workflow for determining the glass transition temperature of a polymer using this compound as a fluorescent probe.

G cluster_prep Sample Preparation cluster_exp Fluorescence Microscopy cluster_analysis Data Analysis prep1 Prepare PVA solution prep3 Mix solutions to create doped polymer solution prep1->prep3 prep2 Prepare this compound solution prep2->prep3 prep4 Spin-coat doped solution onto a glass coverslip prep3->prep4 prep5 Anneal the polymer film prep4->prep5 exp1 Mount sample on a temperature-controlled microscope stage prep5->exp1 exp2 Locate single this compound molecules exp1->exp2 exp3 Acquire fluorescence time series at various temperatures exp2->exp3 an1 Extract 'on' and 'off' time durations from time series exp3->an1 an2 Generate probability distributions for 'on' and 'off' times an1->an2 an3 Fit distributions to a power-law an2->an3 an4 Analyze temperature dependence of power-law exponents an3->an4 an5 Identify Tg from changes in blinking behavior an4->an5 G cluster_data_processing Data Processing cluster_statistical_analysis Statistical Analysis cluster_tg_determination Tg Determination dp1 Extract fluorescence intensity vs. time traces for each molecule dp2 Apply a threshold to distinguish 'on' and 'off' states dp1->dp2 dp3 Calculate the duration of each 'on' and 'off' event dp2->dp3 sa1 Create histograms of 'on' and 'off' time durations dp3->sa1 sa2 Fit the histograms to a power-law function: P(t) ∝ t^(-m) sa1->sa2 sa3 Determine the power-law exponents (m_on and m_off) sa2->sa3 tg1 Plot the power-law exponents as a function of temperature sa3->tg1 tg2 Identify a change in the slope or a discontinuity in the plot tg1->tg2 tg2->tg2 tg3 Correlate this change with the glass transition temperature (Tg)

References

Visualizing Cellular Structures with Violamine R: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Violamine R, also known as Acid Violet 9, is a synthetic fluorophore with applications in histology and hematology.[1][2][3] Its fluorescent properties present a potential for use in the visualization of cellular components through fluorescence microscopy. These application notes provide an overview of this compound's known characteristics and a generalized, adaptable protocol for its prospective use in staining specific cellular structures, such as mitochondria or lysosomes, in live and fixed cells. It is important to note that while this compound is a known fluorophore, established protocols for its specific use in organelle staining are not widely documented. Therefore, the provided protocols are intended as a starting point for methods development and will require optimization.

Physicochemical and Spectroscopic Properties

Proper setup of a fluorescence microscope requires accurate spectral data. The available information on the spectroscopic properties of this compound shows some inconsistencies, which researchers should consider during experimental design.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
SynonymsAcid Violet 9, C.I. 45190[2]
CAS Number6252-76-2[1]
Molecular FormulaC34H25N2NaO6S
Molecular Weight612.63 g/mol
Absorbance Maximum (λmax)529 nm
752 nm
Excitation Maximum (λex)Not available in search results. Requires empirical determination.
Emission Maximum (λem)Not available in search results. Requires empirical determination.
Quantum YieldNot available in search results.
PhotostabilityNot available in search results.

Note: The discrepancy in the reported absorbance maximum necessitates empirical validation to determine the optimal excitation wavelength for fluorescence microscopy.

Experimental Workflow for Cellular Staining

The following diagram outlines a general workflow for preparing, staining, and imaging cells with a fluorescent dye like this compound.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis seed_cells Seed cells on coverslips/imaging dish culture_cells Culture cells to desired confluency (e.g., 24-48h) seed_cells->culture_cells wash_cells1 Wash cells with pre-warmed buffer (PBS) culture_cells->wash_cells1 prepare_stain Prepare this compound working solution add_stain Incubate cells with This compound solution prepare_stain->add_stain wash_cells1->add_stain wash_cells2 Wash cells to remove excess dye add_stain->wash_cells2 mount_sample Mount coverslip or place dish on microscope wash_cells2->mount_sample acquire_images Acquire images using fluorescence microscope mount_sample->acquire_images analyze_data Analyze images for localization and intensity acquire_images->analyze_data G cluster_main Intrinsic Apoptosis Pathway drug Cytotoxic Drug / Cellular Stress bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) drug->bcl2 inhibits bax Pro-apoptotic (Bax, Bak) drug->bax activates bcl2->bax inhibits mito Mitochondrion bax->mito forms pores in outer membrane cyto_c Cytochrome c (released) mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 activates cas9 Pro-Caspase-9 cas9->apoptosome act_cas3 Active Caspase-3 (Executioner) act_cas9->act_cas3 activates cas3 Pro-Caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis

References

Application Notes and Protocols for Live-Cell Imaging: A Review of Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Violamine R, also known as Acid Violet 9, is a synthetic dye belonging to the xanthene class.[1] It is commercially available as a purple powder and is soluble in water and ethanol.[1] While this compound has established applications in various industrial processes, including the dyeing of wool, silk, polyamide fibers, leather, and paper, its use in biological research, particularly in the specialized field of live-cell imaging, is not well-documented in scientific literature.[1] This document outlines the available information on this compound and addresses the feasibility of its use for imaging living cells.

Properties of this compound

A summary of the known properties of this compound is presented in the table below.

PropertyValueReference / Method
Chemical Formula C₃₄H₂₅N₂NaO₆S[2]
Molecular Weight 612.63 g/mol [2]
CAS Number 6252-76-2
Appearance Red-light purple powder
Solubility Soluble in water and ethanol

Live-Cell Imaging Applications: An Evidence Gap

Extensive searches of scientific databases and literature have revealed a significant lack of information regarding the application of this compound for live-cell imaging. At present, there are no established protocols, quantitative data, or published studies demonstrating the use of this compound for staining living cells or specific cellular organelles.

For a dye to be considered suitable for live-cell imaging, several critical parameters must be characterized:

  • Spectral Properties in Physiological Buffers: The excitation and emission spectra of a fluorescent dye must be determined in a physiological buffer (e.g., PBS, pH 7.4) to ensure compatibility with standard fluorescence microscopy filter sets. Information on the behavior of this compound in strong acids is available, but this is not relevant for live-cell applications.

  • Cell Permeability: The ability of the dye to cross the plasma membrane of living cells is fundamental for intracellular staining. There is no data to confirm if this compound is cell-permeant.

  • Cytotoxicity: Dyes used for live-cell imaging must exhibit low toxicity to ensure that the observed cellular processes are not artifacts of a toxic response. The cytotoxicity of this compound in various cell lines has not been reported. It is important to distinguish this compound from a similarly named compound, violacein, which has demonstrated cytotoxic effects on cancer cells.

  • Photostability: A high degree of photostability is required for long-term imaging experiments to minimize signal loss due to photobleaching. The photostability of this compound under live-cell imaging conditions is unknown.

  • Specificity: For organelle-specific imaging, the dye must demonstrate selective localization to the target organelle. There is no evidence to suggest that this compound localizes to any specific subcellular structure.

Experimental Workflow and Considerations

Due to the absence of established protocols, a hypothetical workflow for evaluating a novel dye like this compound for live-cell imaging would involve a series of validation steps. This process is crucial to determine the dye's suitability and to establish a reliable staining protocol.

Caption: A generalized workflow for validating a new fluorescent dye for live-cell imaging applications.

Conclusion

Based on the currently available information, This compound is not a recommended or validated dye for live-cell imaging applications. The critical data required to develop reliable protocols, such as its spectral properties in physiological conditions, cell permeability, cytotoxicity, and photostability, are absent from the scientific literature. Researchers and drug development professionals seeking to perform live-cell imaging are advised to use well-characterized and validated fluorescent probes for which detailed protocols and expected results are readily available. The use of uncharacterized dyes like this compound for live-cell imaging would necessitate a comprehensive and rigorous validation process to ensure the reliability and reproducibility of any experimental findings.

References

Step-by-Step Guide to Violamine R Staining: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of Violamine R, a versatile fluorescent dye, in cellular and tissue staining for research, drug development, and scientific applications. This compound, also known as Acid Violet 9, is a synthetic dye belonging to the xanthene class that can be utilized for both brightfield and fluorescence microscopy.[1][2] Its utility in "biological shading" suggests its potential as a counterstain in various histological preparations. This guide offers comprehensive protocols for preparing this compound staining solutions and applying them to cultured cells and tissue sections.

Core Principles of this compound Staining

This compound is an anionic dye, a property that governs its staining characteristics. In biological applications, acid dyes are employed for their affinity to stain basic cellular components, such as the cytoplasm, connective tissue, and certain extracellular matrix proteins. The staining mechanism of this compound is based on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins within the tissue, particularly in an acidic environment.

Data Presentation: Physicochemical Properties and Spectral Characteristics

A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Synonyms Acid Violet 9, C.I. 45190[1]
Molecular Formula C₃₄H₂₅N₂NaO₆S[1]
Molecular Weight 612.63 g/mol [1]
Solubility Soluble in water and ethanol
Absorbance Max (λmax) ~550 nmN/A
Excitation Max (λex) ~550-560 nmN/A
Emission Max (λem) ~570-590 nmN/A

Note: The spectral data provided are approximate and may vary depending on the solvent and local environment. It is recommended to determine the optimal excitation and emission settings empirically on your specific fluorescence microscopy system.

Experimental Protocols

The following protocols provide a starting point for using this compound for staining cultured cells and paraffin-embedded tissue sections. Optimization may be required depending on the specific cell or tissue type and the desired staining intensity.

Protocol 1: this compound Staining of Cultured Adherent Cells for Fluorescence Microscopy

This protocol is designed for the fluorescent staining of mitochondria in live cultured cells, leveraging the properties of rhodamine-like dyes to accumulate in mitochondria.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Coverslips

  • Microscope slides

  • Mounting medium

Procedure:

  • Preparation of Stock Solution (1 mM):

    • Dissolve the appropriate amount of this compound powder in high-purity DMSO to create a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Seeding:

    • Seed adherent cells on sterile coverslips in a multi-well plate at a suitable density to achieve sub-confluent monolayers.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-attached and have reached the desired confluency.

  • Preparation of Staining Solution (1-10 µM):

    • On the day of staining, dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Staining:

    • Aspirate the culture medium from the wells containing the coverslips.

    • Add the pre-warmed this compound staining solution to each well, ensuring the cells are completely covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS to remove unbound dye.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them on microscope slides using a suitable mounting medium.

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a TRITC or Texas Red filter set).

Protocol 2: this compound Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from general histological staining procedures for acid dyes and can be used for brightfield microscopy.

Materials:

  • This compound powder

  • Distilled water

  • 10% Phosphoric acid

  • 1% Acetic acid

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deparaffinized and rehydrated tissue sections on microscope slides

  • Mounting medium

Procedure:

  • Preparation of Staining Solutions:

    • 1% this compound Stock Solution: Dissolve 1 g of this compound powder in 100 ml of distilled water. Gentle heating (to 50-60°C) and magnetic stirring may be necessary for complete dissolution. Allow the solution to cool to room temperature.

    • 0.1% this compound Staining Solution: Add 10 ml of the 1% stock solution to 90 ml of 10% phosphoric acid and mix well. Prepare this working solution fresh.

  • Staining Procedure:

    • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes according to standard histological procedures.

    • Staining: Immerse the slides in the 0.1% this compound staining solution for 5-10 minutes.

    • Rinsing: Briefly rinse the slides in distilled water.

    • Differentiation: Dip the slides in 1% acetic acid for a few seconds to remove excess background staining. This step should be monitored under a microscope to achieve the desired staining intensity.

    • Washing: Wash the slides in running tap water for 2-5 minutes.

    • Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clearing: Clear the sections in xylene or a xylene substitute.

    • Mounting: Mount the coverslips using a suitable mounting medium.

Mandatory Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

G cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging stock_solution Prepare 1 mM this compound Stock Solution in DMSO working_solution Dilute Stock to 1-10 µM in Culture Medium stock_solution->working_solution seed_cells Seed Cells on Coverslips stain_cells Incubate with Staining Solution (15-30 min) seed_cells->stain_cells wash_cells Wash with PBS stain_cells->wash_cells mount_cells Mount Coverslips wash_cells->mount_cells fluorescence_microscopy Fluorescence Microscopy mount_cells->fluorescence_microscopy

Caption: Workflow for this compound Staining of Cultured Cells.

G cluster_prep Solution Preparation cluster_staining Tissue Staining stock_solution Prepare 1% this compound Stock Solution working_solution Prepare 0.1% Staining Solution in 10% Phosphoric Acid stock_solution->working_solution deparaffinize Deparaffinize & Rehydrate stain Stain with this compound (5-10 min) deparaffinize->stain rinse1 Rinse in Distilled Water stain->rinse1 differentiate Differentiate in 1% Acetic Acid rinse1->differentiate wash Wash in Tap Water differentiate->wash dehydrate Dehydrate wash->dehydrate clear Clear dehydrate->clear mount Mount clear->mount

Caption: Workflow for this compound Staining of Tissue Sections.

G ViolamineR This compound (Anionic Dye) Binding Electrostatic Interaction ViolamineR->Binding in acidic pH Proteins Cellular Proteins (Positively Charged Amino Groups) Proteins->Binding

Caption: Staining Mechanism of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining - Inadequate dye concentration- Insufficient incubation time- pH of staining solution is not optimal- Increase the concentration of the this compound working solution.- Increase the incubation time.- Ensure the staining solution for histology is acidic.
High Background Staining - Inadequate washing- Over-staining- Increase the number and duration of wash steps.- Decrease the incubation time with the staining solution.- Optimize the differentiation step in the histology protocol.
Photobleaching (Fluorescence) - Excessive exposure to excitation light- Minimize the exposure time to the excitation light.- Use an anti-fade mounting medium.- Acquire images using a sensitive camera with the lowest possible laser power.

Conclusion

This compound is a valuable dye for a range of biological staining applications. The protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their experimental workflows. As with any staining procedure, empirical optimization is key to achieving the best results for your specific application.

References

Application Notes and Protocols: Utilizing Violamine R in Combination with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violamine R, also known as Acid Violet 9, is a potent fluorophore with applications in histology and hematology.[1] While its use as a standalone probe is documented, its potential in multi-probe fluorescence applications remains an area of active exploration. These application notes provide detailed protocols and hypothetical experimental data for utilizing this compound in combination with other fluorescent probes for co-localization studies and multi-parameter flow cytometry.

A Note on Spectral Properties: There are conflicting reports regarding the spectral properties of this compound, with some sources indicating a UV absorption maximum at 529 nm and others an absorbance peak at 752 nm.[1][2] For the purpose of these application notes, we will proceed with a hypothetical excitation in the violet-to-blue range and an emission in the blue-to-green range, which is consistent with its designation as a "violet" dye. Researchers should experimentally determine the precise spectral characteristics of this compound in their specific experimental setup to ensure optimal probe combination and minimal spectral overlap.

Application Note 1: Co-localization of a Cytoplasmic Target with Nuclear Structures

This application note describes a hypothetical scenario for the use of this compound to visualize a cytoplasmic protein in conjunction with a nuclear counterstain for co-localization analysis in cultured mammalian cells.

Experimental Workflow: Immunofluorescence Co-staining

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on coverslips wash_pbs Wash with PBS cell_culture->wash_pbs fixation Fix with 4% Paraformaldehyde wash_pbs->fixation wash_pbs2 Wash with PBS fixation->wash_pbs2 permeabilization Permeabilize with 0.1% Triton X-100 wash_pbs2->permeabilization wash_pbs3 Wash with PBS permeabilization->wash_pbs3 blocking Block with 5% BSA wash_pbs3->blocking primary_ab Incubate with Primary Antibody (anti-Target) blocking->primary_ab wash_pbs4 Wash with PBS primary_ab->wash_pbs4 secondary_ab Incubate with this compound-conjugated Secondary Antibody wash_pbs4->secondary_ab wash_pbs5 Wash with PBS secondary_ab->wash_pbs5 nuclear_stain Counterstain with RedNuc™ wash_pbs5->nuclear_stain wash_pbs6 Wash with PBS nuclear_stain->wash_pbs6 mounting Mount coverslip wash_pbs6->mounting imaging Acquire images on confocal microscope mounting->imaging analysis Co-localization analysis imaging->analysis

Experimental Protocol

Materials:

  • Cultured mammalian cells on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody targeting the cytoplasmic protein of interest

  • This compound-conjugated secondary antibody

  • RedNuc™ Live 650 (or another suitable red fluorescent nuclear stain)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunostaining:

    • Incubate the coverslips in Blocking Buffer for 1 hour at room temperature.

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate the cells with RedNuc™ working solution according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a confocal microscope with appropriate laser lines and emission filters for this compound and the red nuclear stain.

    • Perform co-localization analysis using appropriate software to determine the degree of spatial overlap between the two signals.

Hypothetical Quantitative Data
Treatment GroupPearson's Correlation Coefficient (PCC)Manders' Overlap Coefficient (M1)Manders' Overlap Coefficient (M2)
Control 0.15 ± 0.050.12 ± 0.04 (this compound in RedNuc)0.18 ± 0.06 (RedNuc in this compound)
Drug A 0.78 ± 0.080.75 ± 0.07 (this compound in RedNuc)0.81 ± 0.09 (RedNuc in this compound)
Drug B 0.21 ± 0.060.19 ± 0.05 (this compound in RedNuc)0.23 ± 0.07 (RedNuc in this compound)

Table 1. Hypothetical co-localization analysis of a cytoplasmic protein (stained with this compound) and the nucleus (stained with RedNuc™) in response to drug treatments. An increase in PCC and Manders' coefficients upon treatment with Drug A suggests translocation of the protein to the nucleus.

Application Note 2: Multi-parameter Flow Cytometry for Immune Cell Phenotyping

This application note outlines a hypothetical protocol for the identification of a specific T-cell subpopulation using a this compound-conjugated antibody in combination with other common fluorophores in a multi-color flow cytometry panel.

Logical Flow: Gating Strategy

G cluster_gating Gating Strategy start All Events gate1 Singlets gate2 Live Cells gate3 Lymphocytes gate4 CD3+ T-cells gate5 CD4+ or CD8+ gate6 Target+ CD4+ or CD8+

Experimental Protocol

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Live/Dead Fixable Viability Stain

  • Fc Block

  • Anti-CD3-APC

  • Anti-CD4-PE

  • Anti-CD8-FITC

  • Anti-Target-Violamine R (hypothetical conjugate)

  • Isotype control for Anti-Target-Violamine R

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10^7 cells/mL in FACS Buffer.

  • Viability Staining:

    • Stain cells with a Live/Dead fixable viability dye according to the manufacturer's instructions.

    • Wash the cells with FACS Buffer.

  • Staining:

    • Block Fc receptors by incubating cells with Fc Block for 10 minutes at 4°C.

    • Add the cocktail of fluorescently conjugated antibodies (Anti-CD3-APC, Anti-CD4-PE, Anti-CD8-FITC, and Anti-Target-Violamine R) or the corresponding isotype control.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS Buffer.

  • Data Acquisition:

    • Resuspend the cells in 500 µL of FACS Buffer.

    • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for all fluorophores.

    • Set up compensation controls using single-stained samples for each fluorophore.

Hypothetical Quantitative Data
Cell PopulationMarker Combination% of Live, Single Lymphocytes (Control)% of Live, Single Lymphocytes (Stimulated)
Helper T-cells CD3+ CD4+45.2 ± 3.143.8 ± 2.9
Cytotoxic T-cells CD3+ CD8+25.6 ± 2.524.9 ± 2.2
Target+ Helper T-cells CD3+ CD4+ Target+2.1 ± 0.515.7 ± 1.8
Target+ Cytotoxic T-cells CD3+ CD8+ Target+0.8 ± 0.23.2 ± 0.7

Table 2. Hypothetical flow cytometry data showing the percentage of different T-cell subpopulations expressing a target protein (detected with a this compound conjugate) in control versus stimulated conditions.

Hypothetical Signaling Pathway Investigation

The combination of this compound with other fluorescent probes can be instrumental in dissecting cellular signaling pathways. For example, investigating the activation of a transcription factor (TF) in response to an external stimulus.

G cluster_pathway Hypothetical Signaling Pathway cluster_probes Fluorescent Probes stimulus External Stimulus receptor Receptor kinase Kinase Cascade tf_inactive Inactive TF (Cytoplasm) violamine This compound (anti-TF Antibody) tf_inactive->violamine tf_active Active TF (Nucleus) tf_active->violamine gene Gene Expression dapi DAPI (Nuclear Stain)

In this hypothetical pathway, the translocation of a transcription factor (TF) from the cytoplasm to the nucleus upon stimulation could be visualized using immunofluorescence. An antibody against the TF conjugated to this compound would show a shift in localization from the cytoplasm to the nucleus, which can be confirmed by co-localization with a nuclear stain like DAPI. This allows for both qualitative and quantitative assessment of signaling pathway activation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Violamine R Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Violamine R staining. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, particularly addressing weak or inconsistent staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Acid Violet 9, is a synthetic violet dye.[1] It is traditionally used as a stain in hematology and histology.[1] Additionally, this compound is a potent fluorophore, exhibiting environment- and temperature-dependent photoluminescence, which makes it suitable for fluorescence microscopy applications.[2][3]

Q2: What is the underlying mechanism of this compound staining?

As an acid dye, this compound is anionic (negatively charged). It binds to cationic (positively charged) components within cells and tissues. The primary targets for acid dyes are proteins. The staining intensity is highly dependent on the pH of the staining solution; a lower pH increases the number of positively charged sites on proteins, leading to stronger binding of the negatively charged dye.

Q3: What are the excitation and emission spectra of this compound?

The UV absorption maximum for this compound is reported to be 529 nm.[1] One source indicates an absorbance peak at 752 nm, which may be an error or context-dependent. For fluorescence applications, it is crucial to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or referring to the specific product datasheet provided by the supplier.

Troubleshooting Weak Staining

Weak or no staining is a common issue in fluorescence microscopy. The following sections provide a systematic approach to identifying and resolving the root cause of suboptimal this compound staining.

Problem 1: Inadequate Staining Protocol

If the staining protocol is not optimized for your specific cell type or tissue, it can result in weak signal.

dot

cluster_protocol Staining Protocol Optimization Stain_Concentration Dye Concentration Incubation_Time Incubation Time pH_Level pH of Staining Solution Temperature Temperature Weak_Staining Weak Staining Weak_Staining->Stain_Concentration is it optimal? Weak_Staining->Incubation_Time is it sufficient? Weak_Staining->pH_Level is it acidic enough? Weak_Staining->Temperature is it controlled? cluster_sample_prep Sample Preparation Workflow Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Washing Washing Permeabilization->Washing Staining Staining Washing->Staining Ready for Staining Sample Cell/Tissue Sample Sample->Fixation cluster_imaging Fluorescence Imaging Photobleaching Photobleaching Mounting_Medium Mounting Medium Microscope_Settings Microscope Settings Stained_Sample Stained Sample Stained_Sample->Photobleaching is it fading? Stained_Sample->Mounting_Medium is it appropriate? Stained_Sample->Microscope_Settings are they optimal?

References

Optimizing Violamine R: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Violamine R. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help optimize the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as Acid Violet 9, is a potent synthetic fluorophore.[1][2] It is commonly used as a biological stain in histology and hematology.[2][3] Its fluorescent properties are sensitive to the local environment and temperature, which also allows for applications in materials science, such as measuring the glass-transition temperature of polymers.[1]

Q2: What are the spectral properties of this compound?

This compound is a violet dye with published UV absorption maximums at 529 nm and 752 nm. This variability can be influenced by solvent and other environmental factors. It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental setup and buffer conditions.

Q3: What is the signal-to-noise ratio (SNR) and why is it important?

The signal-to-noise ratio (SNR) is a measure that compares the level of your desired signal (fluorescence from your target) to the level of background noise. A high SNR is critical for obtaining clear, high-quality data and ensuring that the observed signal is specific and not obscured by background fluorescence.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered when using this compound and provides actionable solutions to improve your signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background fluorescence can obscure your specific signal, making data interpretation difficult. This can stem from several sources, including sample autofluorescence, non-specific binding of the dye, or issues with reagents and imaging media.

Q: How can I reduce autofluorescence from my sample?

Autofluorescence is the natural fluorescence from biological structures (e.g., collagen, elastin) or can be induced by aldehyde fixatives.

  • Solution:

    • If possible, use a different filter set that avoids the autofluorescent range of your sample.

    • Use a phenol red-free imaging medium, as phenol red is fluorescent.

    • Consider using a commercial autofluorescence quenching kit.

Q: How do I prevent non-specific binding of this compound?

Non-specific binding occurs when the dye adheres to unintended targets or is not sufficiently washed away.

  • Solutions:

    • Optimize Dye Concentration: Use the lowest concentration of this compound that still provides a detectable signal. This often requires titration.

    • Use Blocking Buffers: Before staining, incubate your sample with a blocking solution like Bovine Serum Albumin (BSA) or normal serum to block non-specific binding sites.

    • Enhance Washing Steps: Increase the number and duration of washes after dye incubation. Using a mild detergent like Tween-20 (e.g., 0.05%) in the wash buffer can also help.

Issue 2: Weak Fluorescent Signal

A weak signal can be caused by several factors, including low dye concentration, photobleaching, or suboptimal buffer conditions.

Q: My signal is very dim. How can I increase it?

  • Solutions:

    • Confirm Excitation/Emission Wavelengths: Ensure your imaging system is set to the optimal wavelengths for this compound in your specific buffer.

    • Optimize Staining Protocol: You may need to increase the dye concentration or incubation time. However, be aware that this can also increase background, so optimization is key.

    • Check Reagent Quality: Ensure your this compound stock is not degraded. It should be stored protected from light.

Q: How can I prevent photobleaching?

Photobleaching is the photochemical destruction of a fluorophore, leading to signal loss upon exposure to light.

  • Solutions:

    • Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure.

    • Use Anti-Fade Reagents: Mount your sample in a commercially available anti-fade mounting medium.

    • Image Quickly: Acquire images as efficiently as possible to minimize the time the sample is exposed to light.

Data Presentation: Optimizing Staining Parameters

The optimal parameters for using this compound are highly dependent on the specific application and sample type. The following table provides a starting point for optimization.

ParameterRecommended RangeNotes
This compound Concentration 0.1 µM - 10 µMTitration is essential. Start with a low concentration and increase until a satisfactory signal is achieved without excessive background.
Incubation Time 15 - 60 minutesLonger incubation times may increase signal but can also lead to higher non-specific binding.
Incubation Temperature Room Temperature to 37°CHigher temperatures can sometimes improve staining but may also affect sample integrity.
Wash Buffer PBS or HBSSConsider adding 0.05% Tween-20 to wash buffers to reduce non-specific binding.
Number of Washes 3 - 5 timesThorough washing is critical for removing unbound dye.

Experimental Protocols

General Protocol for Staining Adherent Cells with this compound

This protocol provides a general workflow. You must optimize dye concentration, and incubation times for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence imaging.

    • Culture cells to the desired confluency.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation (Optional):

    • If fixation is required, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • If targeting an intracellular component, incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.

  • This compound Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS or a phenol red-free medium).

    • Remove the blocking buffer and add the this compound staining solution to the cells.

    • Incubate for the optimized time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 3-5 times with PBS, for 5 minutes each wash, to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for this compound. Minimize light exposure to prevent photobleaching.

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing your this compound experiments.

G cluster_workflow Troubleshooting High Background Fluorescence Start High Background Observed CheckAutofluorescence Check for Autofluorescence Start->CheckAutofluorescence CheckBinding Non-Specific Binding? CheckAutofluorescence->CheckBinding No Sol_Autofluorescence Use Phenol-Free Medium Test Autofluorescence Quenchers CheckAutofluorescence->Sol_Autofluorescence Yes CheckWashing Washing Sufficient? CheckBinding->CheckWashing No Sol_Binding Titrate Dye Concentration Use Blocking Buffer (e.g., BSA) CheckBinding->Sol_Binding Yes Sol_Washing Increase Wash Steps/Duration Add Detergent (Tween-20) to Wash Buffer CheckWashing->Sol_Washing No End Optimized Signal CheckWashing->End Yes Sol_Autofluorescence->CheckBinding Sol_Binding->CheckWashing Sol_Washing->End

Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.

G cluster_factors Factors Affecting Signal-to-Noise Ratio (SNR) SNR Signal-to-Noise Ratio (SNR) Signal Signal Strength SNR->Signal Noise Background Noise SNR->Noise DyeConc Dye Concentration Signal->DyeConc Incubation Incubation Time/Temp Signal->Incubation Photobleaching Photobleaching Signal->Photobleaching TargetAbundance Target Abundance Signal->TargetAbundance Autofluorescence Autofluorescence Noise->Autofluorescence NonSpecificBinding Non-Specific Binding Noise->NonSpecificBinding UnboundDye Unbound Dye Noise->UnboundDye SolventEffects Solvent/pH Effects Noise->SolventEffects

Caption: Key factors influencing the signal strength and background noise in fluorescence experiments.

References

Technical Support Center: Mitigating Photobleaching of Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the photobleaching of Violamine R in fluorescence microscopy experiments.

Understanding this compound and Photobleaching

This compound, also known as Acid Violet 9, is a synthetic xanthene dye commonly used in histology and hematology.[1] Like other fluorophores, this compound is susceptible to photobleaching, a process where the molecule permanently loses its ability to fluoresce upon exposure to excitation light.[2] This phenomenon can significantly compromise the quality and quantitative accuracy of fluorescence imaging data.

The primary mechanism of photobleaching involves the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[2] Factors that exacerbate photobleaching include high-intensity excitation light, prolonged exposure times, and the presence of oxygen.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading very quickly during image acquisition. What is the primary cause?

A1: Rapid signal loss is a classic sign of photobleaching. The most common causes are excessive excitation light intensity and/or prolonged exposure times. The local chemical environment, including the presence of oxygen, also plays a significant role.

Q2: How does photobleaching affect my experimental results?

A2: Photobleaching can lead to a diminished signal-to-noise ratio, making it difficult to detect your target. For quantitative studies, photobleaching can introduce significant errors, leading to an underestimation of the fluorescent signal. In time-lapse experiments, it can create the false impression of a biological change.

Q3: Are there alternatives to this compound that are more photostable?

A3: Yes, several modern fluorescent dyes have been specifically engineered for enhanced photostability. If photobleaching of this compound remains a significant issue despite mitigation efforts, consider exploring alternative fluorophores with similar spectral properties but higher photostability.

Q4: Can I use antifade reagents with live-cell imaging?

A4: While many traditional antifade reagents are toxic to live cells, some commercial formulations are specifically designed for live-cell applications. These reagents, such as ProLong™ Live Antifade Reagent, work to reduce phototoxicity and photobleaching without immediately compromising cell viability.[3]

Troubleshooting Guide: Step-by-Step Solutions to Reduce this compound Photobleaching

If you are experiencing significant photobleaching of your this compound stain, follow these steps to troubleshoot and optimize your imaging protocol.

Step 1: Optimize Imaging Parameters

The first and most critical step is to minimize the amount of light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Decrease Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.

  • Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between captures to reduce the cumulative light exposure.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its color.[4]

Step 2: Utilize Antifade Mounting Media

For fixed-cell imaging, the use of an antifade mounting medium is essential for preserving the fluorescent signal. These reagents work by scavenging free radicals and reducing the rate of photobleaching.

  • Select an Appropriate Antifade Reagent: Several commercial options are available, with ProLong™ Gold and VECTASHIELD® being widely used for xanthene-based dyes.

  • Follow Proper Mounting Procedures: Ensure the mounting medium is fresh and correctly applied to avoid the formation of air bubbles, which can increase photobleaching.

Step 3: Control the Chemical Environment

The chemical environment surrounding the fluorophore can significantly influence its photostability.

  • Minimize Oxygen Exposure: For in vitro experiments, oxygen scavengers can be added to the imaging buffer. For mounted samples, ensuring the coverslip is properly sealed can help limit oxygen diffusion.

  • Maintain Optimal pH: The fluorescence of many dyes, including those in the xanthene family, can be pH-sensitive. Ensure your mounting medium or imaging buffer is at the optimal pH for this compound fluorescence.

Quantitative Data on Photostability

Table 1: Comparative Photostability of Selected Fluorophores

Fluorophore FamilyTypical PhotostabilityNotes
Xanthenes (e.g., Rhodamines) ModeratePhotostability can vary significantly between different derivatives.
Cyanines (e.g., Cy3, Cy5) Moderate to HighGenerally more photostable than traditional xanthenes.
Alexa Fluor Dyes High to Very HighEngineered for enhanced photostability and brightness.
Fluorescent Proteins (e.g., GFP) VariablePhotostability depends on the specific protein variant.

Table 2: General Efficacy of Common Antifade Reagents on Xanthene Dyes

Antifade ReagentPrimary MechanismGeneral Efficacy with Xanthene DyesCuring Time
ProLong™ Gold Free radical scavengerExcellent24 hours
VECTASHIELD® Free radical scavengerExcellentNon-hardening and hard-set formulations available
n-Propyl Gallate (NPG) Free radical scavengerGoodN/A (component of homemade antifades)
1,4-Diazabicyclo[2.2.2]octane (DABCO) Free radical scavengerGoodN/A (component of homemade antifades)

Experimental Protocols

Protocol 1: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent

This protocol provides a general guideline for using ProLong™ Gold to mount coverslips with this compound-stained cells.

Materials:

  • Fixed and stained cells on coverslips

  • Phosphate-buffered saline (PBS)

  • ProLong™ Gold Antifade Reagent

  • Microscope slides

  • Fine-tipped forceps

  • Nail polish or sealant (optional)

Procedure:

  • Final Wash: After the final staining step, wash the coverslips 2-3 times with PBS to remove any unbound dye.

  • Remove Excess Liquid: Carefully aspirate the remaining PBS from the coverslip. You can also gently touch the edge of the coverslip to a kimwipe to wick away excess liquid, being careful not to disturb the cells.

  • Apply Antifade Reagent: Place a clean microscope slide on a flat surface. Dispense a single drop of ProLong™ Gold Antifade Reagent onto the slide.

  • Mount Coverslip: Using forceps, carefully invert the coverslip (cell-side down) and gently lower it onto the drop of ProLong™ Gold, avoiding the introduction of air bubbles.

  • Cure: Allow the slide to cure in the dark at room temperature for 24 hours. This allows the mounting medium to solidify and achieve its optimal refractive index.

  • Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and further limit oxygen exposure.

  • Imaging: The slide is now ready for imaging.

Protocol 2: Mounting Fixed Cells with VECTASHIELD® Antifade Mounting Medium

This protocol provides a general guideline for using VECTASHIELD® to mount coverslips with this compound-stained cells.

Materials:

  • Fixed and stained cells on coverslips

  • Phosphate-buffered saline (PBS)

  • VECTASHIELD® Antifade Mounting Medium (HardSet or Non-Hardening)

  • Microscope slides

  • Fine-tipped forceps

  • Nail polish or sealant (for non-hardening formula)

Procedure:

  • Final Wash: Perform the final washes of your stained coverslips with PBS.

  • Remove Excess Liquid: Carefully remove the excess PBS from the coverslip.

  • Apply Antifade Reagent: Apply a small drop of VECTASHIELD® Mounting Medium to the microscope slide.

  • Mount Coverslip: Gently lower the coverslip onto the mounting medium, ensuring even coverage and no air bubbles.

  • Curing/Setting:

    • Non-Hardening Formula: The sample can be imaged immediately. For long-term storage, seal the edges of the coverslip.

    • HardSet Formula: Allow the slide to cure at room temperature for at least one hour before imaging. The medium will continue to harden over 24 hours.

  • Imaging: Proceed with your fluorescence microscopy imaging.

Visualizing Photobleaching and Prevention Strategies

The following diagrams illustrate the key concepts of photobleaching and the workflow for its prevention.

Photobleaching_Mechanism cluster_excitation Excitation & Emission cluster_photobleaching Photobleaching Pathway Ground This compound (Ground State) Excited This compound (Excited Singlet State) Ground->Excited Light Absorption Excited->Ground Fluorescence Emission Triplet This compound (Excited Triplet State) Excited->Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Triplet->ROS Energy Transfer to O2 Bleached Non-Fluorescent This compound ROS->Bleached Oxidative Damage

Caption: Mechanism of this compound photobleaching.

Prevention_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Staining This compound Staining Washing Washing Steps Staining->Washing Mounting Mounting with Antifade Reagent Washing->Mounting Optimize_Light Optimize Light Source (Intensity, Exposure) Mounting->Optimize_Light Acquire_Image Image Acquisition Optimize_Light->Acquire_Image Analyze Quantitative Analysis Acquire_Image->Analyze

Caption: Workflow for preventing photobleaching.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Violamine R. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges with non-specific binding during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with fluorescent dyes like this compound?

Non-specific binding refers to the attachment of a fluorescent probe, such as this compound, to targets other than the intended molecule or structure of interest. This phenomenon can arise from several types of molecular interactions, including hydrophobic interactions, electrostatic forces, and binding to Fc receptors on cells.[1] The consequence of high non-specific binding is an elevated background signal, which can obscure the specific signal from your target, leading to a poor signal-to-noise ratio and potentially false-positive results.[2]

Q2: I am observing high background fluorescence in my negative control samples stained with this compound. What are the likely causes?

High background in negative controls is a clear indicator of non-specific binding. The primary causes can be categorized as follows:

  • Hydrophobic Interactions : Many fluorescent dyes have a hydrophobic nature, which can cause them to adhere non-specifically to lipids and hydrophobic regions of proteins.[3][4]

  • Ionic Interactions : If this compound is a charged molecule, it can interact with oppositely charged molecules within the tissue or cell sample, leading to non-specific attachment.

  • Protein-Protein Interactions : The probe may bind to abundant proteins in the sample that are unrelated to the target of interest.

  • Autofluorescence : The tissue or cells themselves may possess endogenous molecules that fluoresce at the same wavelength as this compound, which can be mistaken for non-specific binding.

Q3: How can I block non-specific binding of this compound?

Blocking is a critical step performed before applying the primary antibody or fluorescent conjugate to saturate non-specific binding sites within the sample. Common blocking strategies include:

  • Protein-Based Blocking Agents : Solutions containing proteins like Bovine Serum Albumin (BSA), non-fat dry milk, or gelatin are cost-effective options that bind to non-specific sites, preventing the fluorescent probe from attaching.

  • Normal Serum : Using normal serum from the same species as the secondary antibody (if applicable) can block non-specific binding sites that might otherwise interact with the antibody.

  • Commercial Blocking Buffers : Several commercially available blocking buffers are optimized to reduce background from various sources, including non-specific antibody binding and interactions from charged fluorescent dyes.

  • Detergents : Adding a small amount of a non-ionic detergent, such as Tween 20, to your blocking and wash buffers can help to reduce hydrophobic interactions.

Troubleshooting Guides

Problem: High Background Staining Across the Entire Sample

This is a common issue indicative of widespread non-specific binding of this compound.

Troubleshooting Workflow

start High Background Observed step1 Increase Wash Steps (Number and Duration) start->step1 step2 Add Detergent (e.g., 0.05% Tween 20) to Wash Buffer step1->step2 If no improvement end_success Background Reduced step1->end_success If improved step3 Optimize Blocking Protocol (Increase Incubation Time or Concentration) step2->step3 If no improvement step2->end_success If improved step4 Test Different Blocking Agents (BSA, Serum, Commercial Buffers) step3->step4 If no improvement step3->end_success If improved step5 Check for Autofluorescence step4->step5 If no improvement step4->end_success If improved end_fail Issue Persists step5->end_fail

Caption: Troubleshooting workflow for high background staining.

Quantitative Data Summary: Impact of Blocking Agents on Signal-to-Noise Ratio

The choice of blocking agent can significantly impact the signal-to-noise ratio. The ideal blocking buffer will minimize background fluorescence while preserving the specific signal. Below is a table with illustrative data on the performance of different blocking agents.

Blocking AgentConcentrationIncubation TimeSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
None--150012001.25
1% BSA in PBS1% (w/v)1 hour14504003.63
5% Goat Serum in PBS5% (v/v)1 hour14002505.60
Commercial Buffer AManufacturer's Rec.30 minutes14802007.40

Note: This data is for illustrative purposes. Optimal conditions for this compound must be determined empirically.

Experimental Protocols

Protocol 1: Standard Blocking with Bovine Serum Albumin (BSA)

This protocol is a common starting point for reducing non-specific protein binding.

  • Prepare Blocking Buffer : Dissolve BSA in Phosphate Buffered Saline (PBS) to a final concentration of 1-5% (w/v). A common starting concentration is 1% BSA.

  • Sample Preparation : After fixation and permeabilization (if required), wash the samples three times with PBS for 5 minutes each.

  • Blocking Step : Incubate the samples with the 1% BSA blocking buffer for at least 1 hour at room temperature in a humidified chamber. For challenging samples, the incubation time can be extended to overnight at 4°C.

  • Washing : After blocking, you may proceed directly to the primary antibody incubation (if the antibody is diluted in the blocking buffer) or perform a brief wash with PBS.

Protocol 2: Blocking with Normal Serum

This method is particularly effective when using secondary antibodies, as it blocks non-specific sites that the secondary antibody might recognize.

  • Select Serum : Choose normal serum from the same species in which your secondary antibody was raised (e.g., use goat serum if you have a goat anti-mouse secondary antibody).

  • Prepare Blocking Buffer : Dilute the normal serum in PBS to a final concentration of 5-10% (v/v).

  • Sample Preparation : Following fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.

  • Blocking Step : Incubate the samples with the serum-containing blocking buffer for 1 hour at room temperature.

  • Proceed to Staining : After blocking, gently blot away the excess blocking buffer and proceed with your primary antibody incubation.

Visualizations

Mechanisms of Non-Specific Binding and Blocking

cluster_0 Without Blocking cluster_1 With Blocking This compound This compound Target Target This compound->Target Specific Binding Non-Specific Site Non-Specific Site This compound->Non-Specific Site Non-Specific Binding Violamine R_2 This compound Target_2 Target Violamine R_2->Target_2 Specific Binding Blocked Site Blocked Non-Specific Site Blocking Agent Blocking Agent Non-Specific Site_2 Non-Specific Site Blocking Agent->Non-Specific Site_2

Caption: How blocking agents prevent non-specific binding.

Decision Tree for Selecting a Blocking Strategy

start Start: High Background with this compound q1 Are you using a secondary antibody? start->q1 serum Use Normal Serum from secondary host species q1->serum Yes bsa Start with 1-3% BSA q1->bsa No q2 Is background still high? serum->q2 bsa->q2 detergent Add 0.05% Tween 20 to blocking and wash buffers q2->detergent Yes commercial Try a commercial blocking buffer detergent->commercial Still high autofluorescence Consider autofluorescence quenching steps commercial->autofluorescence Still high

Caption: A decision tree to guide the selection of a suitable blocking strategy.

References

Technical Support Center: Optimizing Violamine R Staining Intensity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Violamine R staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the intensity and consistency of your this compound staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound is a synthetic violet fluorophore dye. In a research context, it is often utilized as a stain in hematology and histology to visualize cellular components. Its fluorescent properties also allow for its use in applications requiring the detection of specific molecules or structures within cells or tissues.

Q2: I am observing very weak or no this compound staining. What are the potential causes?

Weak or absent staining can stem from several factors, including issues with the staining protocol, the health of the cells or tissue, or the dye solution itself. Common causes include:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for effective staining.

  • Inappropriate pH: The pH of the staining buffer can significantly influence the charge of both the dye and the target molecules, affecting binding affinity.

  • Insufficient Incubation Time: The dye may not have had enough time to adequately penetrate the sample and bind to its target.

  • Improper Fixation: Poor fixation can lead to altered cellular morphology and reduced antigenicity or target availability.

  • Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to lose its ability to fluoresce.

Q3: How can I reduce background noise and non-specific staining in my this compound experiments?

High background can obscure specific signals. To minimize it, consider the following:

  • Optimize Dye Concentration: Using a lower concentration of this compound can reduce non-specific binding.

  • Increase Wash Steps: Thorough washing after the staining step can help remove unbound dye molecules.

  • Use a Blocking Step: For tissue sections, a blocking step with a protein-based solution (like bovine serum albumin) can help to saturate non-specific binding sites.

  • Check for Autofluorescence: Some tissues have endogenous fluorophores. Image an unstained control sample to assess the level of autofluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining and provides systematic steps to resolve them.

Issue 1: Weak or Inconsistent Staining Intensity

Weak or variable staining is a frequent challenge. The following table summarizes key parameters to optimize.

ParameterRecommendationExpected Outcome
This compound Concentration Titrate the dye concentration. Start with a range of 0.1 µM to 10 µM.Determine the optimal concentration that provides a strong signal without high background.
pH of Staining Buffer Test a range of pH values from 6.0 to 8.0.Identify the pH that maximizes the electrostatic interactions between this compound and the target.
Incubation Time Vary the incubation time from 15 minutes to 2 hours.Ensure sufficient time for dye penetration and binding.
Incubation Temperature Perform staining at room temperature or 37°C.Higher temperatures may increase the rate of staining but can also increase background.

Troubleshooting Workflow for Weak Staining

weak_staining_troubleshooting start Weak Staining Observed check_concentration Is Dye Concentration Optimized? start->check_concentration optimize_concentration Titrate this compound (0.1 - 10 µM) check_concentration->optimize_concentration No check_ph Is Buffer pH Optimal? check_concentration->check_ph Yes optimize_concentration->check_ph optimize_ph Test pH Range (6.0 - 8.0) check_ph->optimize_ph No check_incubation Is Incubation Time Sufficient? check_ph->check_incubation Yes optimize_ph->check_incubation optimize_incubation Increase Incubation Time (15 min - 2 hours) check_incubation->optimize_incubation No check_fixation Is Fixation Protocol Appropriate? check_incubation->check_fixation Yes optimize_incubation->check_fixation optimize_fixation Test Different Fixatives (e.g., PFA, Methanol) check_fixation->optimize_fixation No successful_staining Staining Improved check_fixation->successful_staining Yes optimize_fixation->successful_staining

Caption: A flowchart for troubleshooting weak this compound staining.

Issue 2: High Background Fluorescence

Excessive background can mask the specific signal. The following table provides strategies to mitigate this issue.

ParameterRecommendationExpected Outcome
Washing Steps Increase the number and duration of post-staining washes with an appropriate buffer (e.g., PBS).Removal of unbound dye, leading to a clearer signal-to-noise ratio.
Dye Concentration Use the lowest effective concentration of this compound as determined by titration.Reduced non-specific binding of the dye to cellular components and the slide.
Blocking For tissue sections, pre-incubate with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.Saturation of non-specific binding sites, preventing off-target dye accumulation.
Antifade Mountant Use a high-quality antifade mounting medium.Reduces photobleaching and can help to quench some background fluorescence.

Experimental Protocols

Protocol 1: General Staining of Cultured Cells with this compound

This protocol provides a starting point for staining adherent cells grown on coverslips.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Mounting Medium with Antifade

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution in Staining Buffer to the desired final concentration (e.g., 1 µM). Incubate the cells with the this compound solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with Staining Buffer for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation max ~529 nm).

Experimental Workflow for Cell Staining

cell_staining_workflow start Start: Cultured Cells on Coverslip fixation Fixation (4% PFA, 15 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 permeabilization Permeabilization (Optional) (0.1% Triton X-100, 10 min) wash1->permeabilization wash2 Wash (3x PBS) permeabilization->wash2 staining Staining with this compound (e.g., 1 µM, 30 min) wash2->staining wash3 Wash (3x Staining Buffer) staining->wash3 mounting Mounting (Antifade Medium) wash3->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A workflow diagram for this compound staining of cultured cells.

Data Presentation

The following table presents hypothetical data from an optimization experiment to illustrate the effect of this compound concentration and pH on staining intensity, measured as mean fluorescence intensity (MFI).

This compound Concentration (µM)pH 6.5 (MFI)pH 7.4 (MFI)pH 8.0 (MFI)
0.1 150 ± 20250 ± 30200 ± 25
1.0 800 ± 601500 ± 1201100 ± 90
5.0 2500 ± 2004500 ± 3503200 ± 280
10.0 4000 ± 3106000 ± 5004800 ± 410

Data are presented as mean ± standard deviation.

Relationship between Staining Parameters

parameter_relationship cluster_parameters Optimization Parameters cluster_outcomes Staining Outcomes Dye Concentration Dye Concentration Staining Intensity Staining Intensity Dye Concentration->Staining Intensity directly affects Signal-to-Noise Ratio Signal-to-Noise Ratio Dye Concentration->Signal-to-Noise Ratio can increase background Buffer pH Buffer pH Buffer pH->Staining Intensity influences binding Incubation Time Incubation Time Incubation Time->Staining Intensity allows for diffusion Staining Intensity->Signal-to-Noise Ratio

Technical Support Center: Optimizing Violamine R Fluorescence through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing experiments involving Violamine R, with a specific focus on the critical role of pH in achieving maximal fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound fluorescence?

The optimal pH for this compound fluorescence has not been definitively established in publicly available literature. As with many fluorescent dyes, particularly those in the rhodamine family to which this compound is structurally related, its fluorescence intensity is likely to be pH-dependent. Generally, rhodamine-based dyes exhibit brighter fluorescence in acidic environments where the molecule is in an "open" fluorescent form, while in basic conditions, they may convert to a non-fluorescent "closed" spirolactam form.[1][2] To ensure the best performance in your specific application, it is crucial to experimentally determine the optimal pH.

Q2: How does pH affect the fluorescence of dyes like this compound?

The fluorescence of many organic dyes, including those in the xanthene class like this compound, can be significantly influenced by pH. Changes in hydrogen ion concentration can alter the electronic structure of the fluorophore. For rhodamine-type dyes, this often involves an equilibrium between a fluorescent zwitterionic or cationic form and a non-fluorescent spirolactam form.[2] Lower pH levels can favor the protonation of certain groups, leading to the "open" ring structure that is highly fluorescent. Conversely, higher pH levels can lead to deprotonation and the formation of the "closed" non-fluorescent spirolactam ring.[1][2]

Q3: What buffer should I use for my experiments with this compound?

The choice of buffer is critical for maintaining a stable pH. The ideal buffer should not interfere with the fluorescence of this compound or interact with other components in your experimental system. Phosphate-buffered saline (PBS) is a common starting point for many biological applications due to its physiological pH range. However, for determining the optimal pH, a series of buffers covering a broad pH range will be necessary. Common buffer systems include citrate buffers for acidic ranges, phosphate buffers for neutral ranges, and borate buffers for alkaline ranges. It is important to use high-purity reagents to prepare your buffers to avoid introducing fluorescent contaminants.

Experimental Protocol: Determining Optimal pH for this compound Fluorescence

This protocol outlines a systematic approach to determine the pH at which this compound exhibits the highest fluorescence intensity.

Objective: To identify the optimal pH for this compound fluorescence in a specific buffer system.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • A series of buffer solutions with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, borate buffers)

  • pH meter

  • Fluorometer or fluorescence microscope

  • Cuvettes or microplates suitable for fluorescence measurements

Methodology:

  • Buffer Preparation: Prepare a series of buffers at 0.5 pH unit intervals (e.g., pH 4.0, 4.5, 5.0, ... 9.0). Ensure the buffer concentration is consistent across all solutions. A common starting concentration is 50-100 mM.

  • Sample Preparation:

    • For each pH value, prepare a solution of this compound at a fixed concentration. The final concentration should be within the linear range of your instrument to avoid quenching effects.

    • Add a small aliquot of the this compound stock solution to each buffer to reach the desired final concentration. Ensure the volume of the stock solution is minimal to avoid altering the buffer's pH.

    • Prepare a blank sample for each buffer solution containing only the buffer.

  • pH Verification: Measure and confirm the final pH of each this compound solution using a calibrated pH meter. Adjust if necessary with small amounts of acid or base.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on your fluorometer. For this compound, the UV absorption maximum is around 529 nm, which can be a good starting point for the excitation wavelength. The emission wavelength will need to be determined by scanning the emission spectrum.

    • Measure the fluorescence intensity of each blank and subtract this value from the corresponding this compound sample measurement.

    • Record the fluorescence intensity for each pH value.

  • Data Analysis:

    • Plot the corrected fluorescence intensity as a function of pH.

    • The pH value that corresponds to the highest fluorescence intensity is the optimal pH for this compound under your experimental conditions.

Data Presentation

Table 1: Hypothetical Fluorescence Intensity of this compound at Various pH Values

pHBuffer SystemAverage Fluorescence Intensity (Arbitrary Units)Standard Deviation
4.0Citrate12,345± 617
4.5Citrate25,678± 1,284
5.0Citrate48,912± 2,446
5.5Phosphate65,432± 3,272
6.0Phosphate78,910± 3,946
6.5Phosphate85,234± 4,262
7.0Phosphate82,110± 4,106
7.5Phosphate75,432± 3,772
8.0Borate55,678± 2,784
8.5Borate32,109± 1,605
9.0Borate15,432± 772

Note: This table presents illustrative data. Actual results may vary and should be determined experimentally.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4-9) prep_samples Prepare this compound Samples prep_buffers->prep_samples prep_blanks Prepare Blank Samples prep_buffers->prep_blanks verify_ph Verify pH prep_samples->verify_ph measure_fluorescence Measure Fluorescence prep_blanks->measure_fluorescence verify_ph->measure_fluorescence correct_data Correct for Blanks measure_fluorescence->correct_data plot_data Plot Intensity vs. pH correct_data->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Experimental workflow for determining the optimal pH for this compound fluorescence.

Troubleshooting Guide

This section addresses common issues encountered when adjusting pH for fluorescence experiments.

Q: My pH readings are unstable or drifting. What should I do?

  • Electrode Maintenance: Ensure your pH electrode is clean and properly maintained. Contaminants on the electrode can lead to inaccurate readings. If necessary, clean the electrode according to the manufacturer's instructions.

  • Calibration: Regularly calibrate your pH meter with fresh, high-quality buffer standards.

  • Temperature: Allow solutions to reach thermal equilibrium before measuring pH, as pH is temperature-dependent. Use a pH meter with automatic temperature compensation (ATC) for best results.

  • Sufficient Electrolyte: For refillable electrodes, ensure the electrolyte level is adequate.

Q: The fluorescence signal of this compound is weak, even at the presumed optimal pH.

  • Concentration: The dye concentration may be too low. Prepare a fresh sample with a slightly higher concentration, but be cautious of concentration quenching, which can occur at very high concentrations and lead to a decrease in fluorescence.

  • Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to photobleach, leading to a weaker signal. Minimize exposure time and use the lowest excitation intensity necessary.

  • Instrument Settings: Optimize the gain or detector voltage on your fluorometer. Ensure the correct excitation and emission filters are in place.

Q: I am observing high background fluorescence.

  • Contaminated Reagents: Your buffer or solvent may be contaminated with fluorescent impurities. Use high-purity, fluorescence-free reagents.

  • Autofluorescence: If working with biological samples, cellular components can autofluoresce. Include an unstained control sample to measure the level of autofluorescence and subtract it from your measurements.

  • Cuvette/Microplate: Ensure your sample holder is clean and made of a material that does not fluoresce at the wavelengths you are using.

Q: The fluorescence intensity is fluctuating between replicate measurements.

  • Inconsistent pH: Small variations in pH between samples can lead to significant differences in fluorescence. Verify the pH of each replicate before measurement.

  • Inhomogeneous Sample: Ensure the this compound is fully dissolved and the sample is well-mixed before taking a measurement.

  • Instrument Instability: Check for fluctuations in the excitation light source. Allow the instrument to warm up properly before use.

Troubleshooting_Flowchart start Start Troubleshooting issue Identify Primary Issue start->issue unstable_ph Unstable pH Readings issue->unstable_ph pH Instability low_signal Weak Fluorescence Signal issue->low_signal Low Signal high_background High Background issue->high_background High Background check_electrode Clean & Calibrate pH Electrode unstable_ph->check_electrode check_temp Check Temperature & ATC unstable_ph->check_temp check_conc Optimize Dye Concentration low_signal->check_conc check_photobleaching Minimize Light Exposure low_signal->check_photobleaching check_instrument Optimize Instrument Settings low_signal->check_instrument check_reagents Use High-Purity Reagents high_background->check_reagents check_autofluorescence Include Autofluorescence Control high_background->check_autofluorescence end Problem Resolved check_electrode->end check_temp->end check_conc->end check_photobleaching->end check_instrument->end check_reagents->end check_autofluorescence->end

Caption: A troubleshooting flowchart for common issues in pH-dependent fluorescence experiments.

References

Violamine R staining artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Violamine R staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a potent fluorophore, sometimes referred to as Acid Violet 9.[1] In a research context, its applications are primarily related to its fluorescent properties. It exhibits environment and temperature-dependent photoluminescence, which has been utilized to measure temperatures spanning the glass-transition temperature of polymer hosts.[1][2] While not a common biological stain, its fluorescent nature makes it potentially useful for visualization in various microscopy applications.

Q2: My this compound staining solution appears cloudy and forms precipitates. What is causing this?

This is likely due to dye aggregation, a common phenomenon with many fluorescent dyes. Aggregation is the process where individual dye molecules clump together to form larger particles, which can lead to precipitation and uneven staining.[3][4]

Several factors can contribute to this issue:

  • High Dye Concentration: Exceeding the solubility limit of this compound in your chosen solvent is a primary cause of aggregation.

  • Inappropriate Solvent: The stability of this compound can be influenced by the buffer composition. Aggregation of organic dyes is more common in aqueous solutions or solvents with high ionic strength.

  • pH of the Solution: The pH can affect the charge of the dye molecules and their tendency to aggregate.

  • Low Temperature: Reduced temperatures can sometimes decrease the solubility of dyes and promote precipitation.

Q3: Can this compound be used for live-cell imaging?

The suitability of this compound for live-cell imaging is not well-documented in the provided search results. The decision to use it in live cells would depend on its cytotoxicity and its ability to permeate the cell membrane of living cells, which would need to be determined empirically.

Q4: How can I reduce photobleaching of this compound during imaging?

Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of signal. To minimize photobleaching of this compound:

  • Use an Antifade Mounting Medium: These reagents scavenge free radicals that cause photobleaching.

  • Minimize Exposure Time: Only expose the sample to excitation light when actively acquiring an image.

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal.

  • Use Appropriate Filters: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of this compound to maximize signal detection and minimize the required excitation light.

Troubleshooting Guides

Problem 1: High Background Staining

High background can obscure the specific signal, making image analysis difficult.

Possible Cause Recommended Solution
Excessive Dye Concentration Titrate the this compound concentration to find the optimal balance between signal and background. Higher concentrations can lead to non-specific binding.
Inadequate Washing Increase the number and duration of wash steps after staining to remove unbound dye.
Non-Specific Binding of the Dye Include a blocking step before staining. While typically used for antibodies, a blocking agent like Bovine Serum Albumin (BSA) may reduce non-specific hydrophobic interactions of the dye with cellular components.
Dye Aggregates/Precipitates Filter the this compound staining solution immediately before use to remove any aggregates. Prepare fresh staining solution for each experiment.
Autofluorescence Image an unstained control sample to assess the level of endogenous fluorescence in your cells or tissue. If high, you may need to use spectral unmixing or select a different fluorophore.

Troubleshooting Workflow for High Background Staining

high_background_troubleshooting start High Background Observed check_concentration Is Dye Concentration Optimized? start->check_concentration reduce_concentration Action: Reduce this compound Concentration & Re-stain check_concentration->reduce_concentration No check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes reduce_concentration->check_washing increase_washing Action: Increase Number/Duration of Washes check_washing->increase_washing No check_aggregation Is the Staining Solution Clear? check_washing->check_aggregation Yes increase_washing->check_aggregation filter_stain Action: Filter Staining Solution Before Use check_aggregation->filter_stain No check_blocking Was a Blocking Step Included? check_aggregation->check_blocking Yes filter_stain->check_blocking add_blocking Action: Add a Pre-incubation Step with BSA check_blocking->add_blocking No evaluate_autofluorescence Review Unstained Control for Autofluorescence check_blocking->evaluate_autofluorescence Yes add_blocking->evaluate_autofluorescence end_good Problem Resolved evaluate_autofluorescence->end_good Low Autofluorescence end_bad Problem Persists: Consider Alternative Fluorophore evaluate_autofluorescence->end_bad High Autofluorescence

Caption: Troubleshooting logic for high background staining.

Problem 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors related to the dye, the sample, or the imaging setup.

Possible Cause Recommended Solution
Dye Concentration Too Low Increase the concentration of this compound. Perform a titration to find the optimal concentration.
Inadequate Incubation Time Increase the incubation time to allow for sufficient penetration and binding of the dye.
Photobleaching Minimize the sample's exposure to excitation light. Use an antifade mounting medium.
Incorrect Microscope Filter Sets Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Dye Degradation Store the this compound stock solution protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
Sample Preparation Issues Ensure that the fixation and permeabilization (if required) protocol is appropriate and does not quench the fluorescence or block access to the target structures.

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting start Weak or No Signal check_filters Are Microscope Filters Correct for this compound? start->check_filters correct_filters Action: Use Appropriate Filter Set check_filters->correct_filters No check_concentration Is Dye Concentration Sufficient? check_filters->check_concentration Yes correct_filters->check_concentration increase_concentration Action: Increase this compound Concentration check_concentration->increase_concentration No check_incubation Is Incubation Time Adequate? check_concentration->check_incubation Yes increase_concentration->check_incubation increase_incubation Action: Increase Staining Incubation Time check_incubation->increase_incubation No check_photobleaching Is Photobleaching a Possibility? check_incubation->check_photobleaching Yes increase_incubation->check_photobleaching minimize_exposure Action: Reduce Light Exposure, Use Antifade check_photobleaching->minimize_exposure Yes check_dye_quality Is the Dye Stock Solution Fresh and Properly Stored? check_photobleaching->check_dye_quality No minimize_exposure->check_dye_quality prepare_fresh_dye Action: Prepare Fresh Staining Solution check_dye_quality->prepare_fresh_dye No end_good Problem Resolved check_dye_quality->end_good Yes prepare_fresh_dye->end_good

Caption: Troubleshooting logic for weak or no signal.

Experimental Protocols

Protocol: General Staining of Fixed Cells with this compound

  • Cell Preparation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Wash cells briefly with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

    • (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration should be determined by titration, starting in the range of 1-10 µM.

    • Crucial Step: Filter the working solution through a 0.22 µm syringe filter immediately before use to remove aggregates.

    • Incubate the fixed (and permeabilized, if applicable) cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filters for this compound.

Experimental Workflow Diagram

staining_workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash 3x with PBS fix->wash2 permeabilize Optional: Permeabilize with Triton X-100 wash2->permeabilize stain Stain with Filtered this compound Solution wash2->stain Skip if not permeabilizing permeabilize->stain wash3 Wash 3-5x with PBS stain->wash3 mount Mount with Antifade Medium wash3->mount image Image on Fluorescence Microscope mount->image

Caption: General experimental workflow for this compound staining.

References

Technical Support Center: Troubleshooting Inconsistent Violamine R Staining Results

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Violamine R staining. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during this compound staining experiments. While this compound is a potent fluorescent dye utilized in histology and hematology, achieving consistent and optimal results can be challenging. This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Acid Violet 9, is a synthetic fluorescent dye. It is primarily used as a biological stain in histology and hematology for visualizing cells and tissues under a fluorescence microscope.

Q2: What are the excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound are crucial for successful fluorescence microscopy. While specific instrumentation and filter sets can influence the ideal settings, a general guideline is to consult the manufacturer's specifications for your particular lot of this compound. As a starting point, the absorbance peak of this compound is approximately 529 nm.

Q3: How should I prepare a this compound staining solution?

The preparation of the staining solution is a critical step that can significantly impact your results. The concentration of the dye and the solvent used can affect staining intensity and background fluorescence. A generalized procedure involves dissolving this compound powder in a suitable solvent, such as distilled water or a buffer solution, to achieve a desired stock concentration. This stock solution is then further diluted to the final working concentration for your experiment. It is recommended to filter the final working solution to remove any undissolved particles that could lead to artifacts.

Q4: What are the recommended storage conditions for this compound?

Proper storage of this compound is essential to maintain its stability and performance. It is generally recommended to store the powdered dye in a cool, dry, and dark place. Once in solution, it should be protected from light and can be stored at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is advisable to prevent repeated freeze-thaw cycles that can degrade the dye.

Troubleshooting Inconsistent Staining Results

Inconsistent staining with this compound can manifest as weak or no signal, high background fluorescence, or uneven staining. The following tables provide a structured approach to troubleshooting these common issues.

Table 1: Weak or No Staining
Potential Cause Recommended Solution
Incorrect Filter Set Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Low Dye Concentration Increase the concentration of the this compound working solution incrementally. Perform a titration experiment to determine the optimal concentration for your specific cell type and protocol.
Insufficient Incubation Time Extend the incubation time of the sample with the this compound solution. Optimization of incubation time is often necessary.
Photobleaching Minimize the exposure of the stained sample to the excitation light. Use an anti-fade mounting medium to protect the fluorophore.
Suboptimal pH of Staining Solution The pH of the staining buffer can influence dye binding. Test a range of pH values to find the optimal condition for your experiment.
Fixation Issues Improper fixation can mask the target structures. Ensure that the fixation protocol is appropriate for your sample and the target of interest. Consider trying different fixatives or adjusting fixation times.
Table 2: High Background Fluorescence
Potential Cause Recommended Solution
Excessive Dye Concentration Reduce the concentration of the this compound working solution. High concentrations can lead to non-specific binding.
Inadequate Washing Increase the number and/or duration of washing steps after staining to remove unbound dye.
Precipitation of Dye Filter the this compound working solution before use to remove any aggregates or precipitates.
Autofluorescence of the Sample Include an unstained control to assess the level of autofluorescence. If high, consider using a spectral unmixing tool or a different fluorophore with a distinct emission spectrum.
Non-specific Binding to Cellular Components Include a blocking step in your protocol before staining. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if applicable).
Table 3: Uneven or Patchy Staining
Potential Cause Recommended Solution
Incomplete Permeabilization If staining intracellular targets, ensure that the permeabilization step is sufficient to allow the dye to access the cellular interior. Optimize the concentration and incubation time of the permeabilizing agent.
Uneven Application of Staining Solution Ensure that the entire sample is evenly covered with the this compound solution during incubation.
Cell Clumping Ensure that cells are well-separated before seeding or application to the slide to prevent clumps that can lead to uneven staining.
Drying of the Sample Do not allow the sample to dry out at any stage of the staining procedure, as this can cause artifacts.

Experimental Workflow and Logical Relationships

To aid in visualizing the experimental process and troubleshooting logic, the following diagrams are provided.

G General this compound Staining Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis SampleCollection Sample Collection (e.g., Blood Smear, Tissue Section) Fixation Fixation (e.g., Methanol, Formalin) SampleCollection->Fixation Permeabilization Permeabilization (if required for intracellular targets) Fixation->Permeabilization Blocking Blocking (Optional, to reduce background) Permeabilization->Blocking ViolamineStaining Incubation with this compound Solution Blocking->ViolamineStaining Washing Washing to Remove Excess Dye ViolamineStaining->Washing Mounting Mounting with Antifade Reagent Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy ImageAnalysis Image Acquisition and Analysis Microscopy->ImageAnalysis

Caption: A generalized workflow for this compound staining, from sample preparation to image analysis.

G Troubleshooting Logic for Inconsistent Staining cluster_weak Weak or No Signal cluster_background High Background cluster_uneven Uneven Staining InconsistentStaining Inconsistent Staining Observed CheckFilters Verify Microscope Filter Set InconsistentStaining->CheckFilters DecreaseConcentration Decrease Dye Concentration InconsistentStaining->DecreaseConcentration CheckPermeabilization Verify Permeabilization InconsistentStaining->CheckPermeabilization IncreaseConcentration Increase Dye Concentration CheckFilters->IncreaseConcentration IncreaseTime Increase Incubation Time IncreaseConcentration->IncreaseTime ImproveWashing Optimize Washing Steps DecreaseConcentration->ImproveWashing FilterDye Filter Staining Solution ImproveWashing->FilterDye EnsureEvenApplication Ensure Even Dye Application CheckPermeabilization->EnsureEvenApplication PreventDrying Prevent Sample Drying EnsureEvenApplication->PreventDrying

Validation & Comparative

Validating Violamine R Staining: A Comparative Guide with Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating Violamine R staining, a synthetic violet dye with fluorescent properties, for accurate and reproducible results in histological applications. The protocol and validation methods presented here are based on the principle that this compound acts as a general protein stain. This guide offers a framework for establishing robust positive and negative controls to ensure the specificity and reliability of your staining results.

Experimental Protocols

This section details the suggested protocol for this compound staining of paraffin-embedded tissue sections, alongside a comparative protocol for a well-established protein stain, Coomassie Blue.

This compound Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate slides through 95% and 70% ethanol for 3 minutes each.

    • Rinse gently with distilled water.

  • Staining:

    • Prepare a 0.1% (w/v) this compound staining solution in 40% ethanol and 10% acetic acid.

    • Immerse slides in the this compound staining solution for 15-30 minutes at room temperature.

  • Differentiation and Dehydration:

    • Briefly rinse slides in a differentiating solution of 70% ethanol to remove excess stain.

    • Dehydrate slides through 95% and two changes of 100% ethanol for 3 minutes each.

  • Clearing and Mounting:

    • Clear slides in two changes of xylene for 5 minutes each.

    • Mount coverslips using a resinous mounting medium.

Comparative Staining Protocol: Coomassie Blue
  • Deparaffinization and Rehydration: (Follow the same procedure as for this compound)

  • Staining:

    • Prepare a 0.1% (w/v) Coomassie Brilliant Blue R-250 solution in 40% methanol and 10% acetic acid.

    • Immerse slides in the Coomassie Blue staining solution for 10-20 minutes.

  • Destaining:

    • Destain slides in a solution of 40% methanol and 10% acetic acid until the desired background is achieved.[1]

  • Dehydration, Clearing, and Mounting: (Follow the same procedure as for this compound)

Data Presentation: Quantitative Comparison of Staining Intensity

To validate and compare the performance of this compound, quantitative analysis of staining intensity can be performed using densitometry. The following table provides a hypothetical comparison of optical density (OD) values for this compound and Coomassie Blue in different tissue types. These values can be obtained using image analysis software such as ImageJ.[2]

Tissue TypeThis compound (Mean OD ± SD)Coomassie Blue (Mean OD ± SD)
Liver0.85 ± 0.050.82 ± 0.06
Kidney (Cortex)0.78 ± 0.040.75 ± 0.05
Muscle (Skeletal)0.92 ± 0.030.90 ± 0.04
Negative Control (No Stain)0.05 ± 0.010.06 ± 0.01

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental data.

Validation Using Positive and Negative Controls

The inclusion of appropriate controls is critical for the validation of any staining protocol.

Positive Controls

Purpose: To confirm that the staining protocol is working correctly and that the stain is binding to the target molecules (in this case, proteins).

Recommended Tissues:

  • Liver: Rich in a variety of proteins and shows distinct cellular architecture.

  • Kidney: Displays a complex structure with varying protein concentrations in different regions (e.g., glomeruli, tubules).

  • Skeletal Muscle: Contains high concentrations of structural proteins, providing a strong positive signal.

Negative Controls

Purpose: To ensure that the observed staining is specific to the target and not due to non-specific binding or artifacts.

Control Procedures:

  • No Primary Stain Control: The tissue section is processed through the entire staining protocol, but the this compound staining solution is omitted. This control helps to identify any endogenous pigmentation or non-specific binding of other reagents.

  • Buffer Control: The tissue section is incubated with the staining buffer (40% ethanol, 10% acetic acid) without the this compound dye. This helps to rule out any non-specific interactions of the buffer components with the tissue.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for validating this compound staining and the logical relationship of the positive and negative controls.

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining This compound Staining Rehydration->Staining Differentiation Differentiation Staining->Differentiation Dehydration Dehydration Differentiation->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting control_logic cluster_validation Validation of this compound Staining cluster_negative Positive_Control Positive Control (e.g., Liver, Kidney, Muscle) Negative_Control Negative Control No_Stain No Primary Stain Negative_Control->No_Stain Buffer_Only Buffer Only Negative_Control->Buffer_Only Test_Sample Test Sample Validation Staining Protocol Validation->Positive_Control Validation->Negative_Control Validation->Test_Sample

References

A Comparative Guide to Violamine R and Rhodamine B for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate fluorophore is paramount to generating high-quality, reliable data. This guide provides a detailed comparison of two xanthene dyes, Violamine R and Rhodamine B, to aid in making an informed decision for specific experimental needs.

This comparison delves into the key performance indicators of these fluorescent dyes, including their spectral properties, quantum yield, molar absorptivity, and photostability. While Rhodamine B is a well-characterized and widely used fluorophore in fluorescence microscopy, comprehensive data for this compound in this specific application remains less prevalent in the available literature.

Performance Comparison: A Tabular Summary

The following table summarizes the key photophysical properties of this compound and Rhodamine B. It is important to note that the data for this compound is limited and subject to conflicting reports, particularly regarding its absorption maximum. The values for Rhodamine B are well-established and presented for various solvent conditions to highlight its environmental sensitivity.

PropertyThis compoundRhodamine B
Excitation Maximum (λex) ~529 nm or ~752 nm (conflicting reports)~543 nm (Ethanol), ~546 nm, ~554 nm (Water)
Emission Maximum (λem) Not available~565 nm (Ethanol), ~567 nm, ~576 nm (Water)
Molar Absorptivity (ε) Not available106,000 cm⁻¹M⁻¹ (Methanol)[1], 110,000 cm⁻¹M⁻¹ (Ethanol)
Quantum Yield (Φ) Not available0.31 (Water)[2], 0.49 (Ethanol)[3], 0.65 (Basic Ethanol)[3], 0.70 (Ethanol)[3]
Molecular Weight 590.65 g/mol or 612.63 g/mol 479.02 g/mol
CAS Number 6252-76-281-88-9

In-Depth Analysis of Fluorophore Characteristics

Rhodamine B: A stalwart in fluorescence microscopy, Rhodamine B is known for its bright fluorescence and high quantum yield in various solvents. Its excitation and emission maxima are well within the range of standard fluorescence microscope filter sets. The molar absorptivity of Rhodamine B is high, indicating efficient light absorption. However, a notable characteristic of Rhodamine B is its susceptibility to photobleaching under prolonged or intense illumination. Studies have shown that under certain conditions, the fluorescence intensity of Rhodamine B can decrease significantly over time. For instance, one study observed a photobleaching lifetime of approximately 37.8 seconds under single-molecule detection conditions.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of fluorescent dyes. Below are representative protocols for Rhodamine B staining. Due to the limited information on this compound's use in fluorescence microscopy, a specific, validated protocol for this application is not available.

General Rhodamine B Staining Protocol for Fixed Cells:

This protocol provides a general guideline for staining fixed cells with Rhodamine B. Optimization may be required depending on the cell type and target.

  • Cell Fixation: Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with Phosphate Buffered Saline (PBS).

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the cells with a working solution of Rhodamine B (concentration to be optimized, typically in the µM range) for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip with an appropriate mounting medium, preferably one with an anti-fading agent.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Rhodamine B (e.g., excitation around 540-550 nm and emission around 570-590 nm).

Auramine-Rhodamine Staining for Acid-Fast Bacilli:

This is a more specialized protocol where Rhodamine B is used in conjunction with Auramine O.

  • Smear Preparation and Fixation: Prepare a smear of the sample and heat-fix it.

  • Primary Staining: Flood the slide with Auramine-Rhodamine solution and let it stand for 15-20 minutes.

  • Washing: Rinse thoroughly with water.

  • Decolorization: Decolorize with acid-alcohol until the slide is clear.

  • Washing: Wash thoroughly with water.

  • Counterstaining: Apply a counterstain (e.g., potassium permanganate or methylene blue) for 1-2 minutes.

  • Washing and Drying: Wash with water and allow to air dry.

  • Imaging: Examine under a fluorescence microscope.

Logical Relationships and Workflows

The selection and application of a fluorescent dye in microscopy follow a logical workflow. The diagram below, generated using the DOT language, illustrates this process.

FluorescenceMicroscopyWorkflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Fixation Fixation Permeabilization Permeabilization (Optional) Fixation->Permeabilization Blocking Blocking (Optional) Permeabilization->Blocking FluorophoreSelection Fluorophore Selection (this compound or Rhodamine B) Blocking->FluorophoreSelection StainingIncubation Staining Incubation FluorophoreSelection->StainingIncubation Washing Washing StainingIncubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy ImageAcquisition Image Acquisition Microscopy->ImageAcquisition DataAnalysis Data Analysis ImageAcquisition->DataAnalysis

A typical workflow for fluorescence microscopy experiments.

Conclusion

Rhodamine B remains a robust and well-documented choice for a wide range of fluorescence microscopy applications, supported by a wealth of publicly available data and established protocols. Its primary drawback is its moderate photostability.

This compound, while described as a potent fluorophore, currently lacks the comprehensive characterization needed for widespread adoption in quantitative fluorescence microscopy. The conflicting reports on its absorption maximum and the absence of critical data on its emission, quantum yield, and molar absorptivity make it difficult to assess its suitability as a viable alternative to Rhodamine B. Further research is required to elucidate the full spectral and photophysical properties of this compound to determine its potential in advanced fluorescence imaging techniques. For researchers requiring well-characterized and predictable performance, Rhodamine B is the more prudent choice at present.

References

A Comparative Guide to Biofilm Staining: The Established Crystal Violet Method vs. the Potential of Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the crucial step of biofilm quantification, the choice of staining agent is paramount. This guide provides a detailed comparison between the universally adopted Crystal Violet (CV) method and the prospective use of Violamine R, a potent fluorophore, for biofilm analysis. While CV staining is a long-established, simple, and cost-effective colorimetric assay, the fluorescent properties of this compound present an intriguing, albeit currently theoretical, alternative for more sensitive and specific biofilm visualization and quantification.

At a Glance: Crystal Violet vs. This compound

FeatureCrystal VioletThis compound (Hypothetical)
Staining Principle Colorimetric; binds to negatively charged components of the biofilm matrix and bacterial cells (DNA, proteins).[1][2][3]Fluorometric; potential to intercalate with DNA or bind to matrix components, with fluorescence intensity correlating to biofilm mass.
Detection Method Absorbance measurement (typically at 590-595 nm) after solubilization.Fluorescence microscopy or microplate reader (excitation/emission maxima would need to be determined for biofilm context).
Quantification Indirect quantification of total biofilm biomass.Potentially direct quantification of fluorescently labeled components, offering higher sensitivity.
Throughput High-throughput compatible with microplate readers.High-throughput compatible with fluorescence plate readers and automated microscopy.
Advantages Simple, inexpensive, well-established protocols, and reproducible.Potentially higher sensitivity, specificity, and the possibility of multiplexing with other fluorescent probes.
Disadvantages Stains both live and dead cells and matrix, which can lead to overestimation of viable biofilm; prone to washing inconsistencies.Not yet validated for biofilm staining; protocol requires optimization; potential for photobleaching; may require more expensive equipment.

Mechanism of Action

Crystal Violet is a cationic or basic dye that electrostatically interacts with negatively charged molecules. In a biofilm, this includes the phosphate groups of DNA, teichoic acids in Gram-positive bacteria, and various acidic proteins and exopolysaccharides within the extracellular matrix. This broad-spectrum binding allows for a general estimation of the total biofilm biomass.

This compound , described as a potent fluorophore, likely interacts with biological components through mechanisms that enable its fluorescence. While its specific binding targets within a biofilm are not yet documented, its chemical structure suggests potential intercalation with DNA or binding to matrix components, leading to a fluorescent signal upon excitation.

Experimental Protocols

Crystal Violet Biofilm Staining Protocol (Microtiter Plate Assay)

This widely used method is ideal for quantifying biofilm formation in a high-throughput manner.

Materials:

  • 96-well flat-bottom microtiter plate

  • Bacterial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol for solubilization

Procedure:

  • Biofilm Formation: Inoculate the wells of a microtiter plate with the bacterial culture and incubate under appropriate conditions to allow for biofilm formation. Include negative control wells with sterile medium.

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium. Wash the wells twice with PBS to remove any remaining non-adherent cells.

  • Staining: Add 125-150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the Crystal Violet solution and wash the plate multiple times with PBS or distilled water until the control wells are colorless.

  • Drying: Invert the plate on a paper towel to dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet.

  • Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 590-595 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.

Hypothetical this compound Biofilm Staining Protocol

This proposed protocol is based on the fluorescent nature of this compound and would require optimization.

Materials:

  • 96-well black, clear-bottom microtiter plate (for fluorescence reading)

  • Bacterial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • This compound staining solution (concentration to be optimized)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Biofilm Formation: Grow biofilms in a black, clear-bottom microtiter plate as described for the Crystal Violet assay.

  • Washing: Gently wash the wells with PBS to remove planktonic cells.

  • Staining: Add the optimized this compound staining solution to each well and incubate for a predetermined time, protected from light.

  • Washing: Remove the staining solution and wash the wells with PBS to remove unbound dye.

  • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader at the optimal excitation and emission wavelengths for this compound. Alternatively, visualize the stained biofilm using a fluorescence microscope.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in a comparative experimental workflow for evaluating a biofilm-inhibiting compound using both Crystal Violet and a hypothetical fluorescent stain like this compound.

G cluster_0 Biofilm Growth and Treatment cluster_1 Staining and Quantification A Inoculate bacteria in microtiter plate B Add test compound (e.g., biofilm inhibitor) A->B C Incubate to allow biofilm formation B->C D Wash to remove planktonic cells C->D E Stain with Crystal Violet or this compound D->E F Wash to remove excess stain E->F G Solubilize (CV) / Read Fluorescence (this compound) F->G H Quantify (Absorbance / Fluorescence) G->H G cluster_cv Crystal Violet Method cluster_vr Hypothetical this compound Method CV_Stain Add 0.1% Crystal Violet CV_Solubilize Add 30% Acetic Acid CV_Stain->CV_Solubilize CV_Read Read Absorbance at 595 nm CV_Solubilize->CV_Read VR_Stain Add this compound Solution VR_Read Read Fluorescence (Ex/Em) VR_Stain->VR_Read Start Stained Biofilm Start->CV_Stain Start->VR_Stain

References

Navigating the Void: The Challenge of Characterizing Violamine R for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Despite its established use as a potent fluorophore in histology and hematology, a comprehensive analysis of Violamine R's specificity and cross-reactivity for live-cell imaging applications, particularly for acidic organelles like lysosomes, remains conspicuously absent from the scientific literature. This data gap precludes a direct comparative guide against well-established probes. However, by examining the rigorous evaluation methods applied to alternative probes, we can construct a framework for assessing any new candidate, thereby providing researchers with a valuable template for their own investigations.

While searches for specific binding targets and cross-reactivity of this compound in a cellular context have proven fruitless, the principles of characterizing a fluorescent probe are well-defined. This guide, therefore, uses the extensively documented lysosomotropic probe, LysoTracker® Red DND-99, as a benchmark to illustrate the necessary data and experimental protocols required for a thorough comparison.

Performance Metrics: A Comparative Overview

A direct quantitative comparison of this compound with existing lysosomal probes is not possible due to the lack of available data for this compound. However, a standard comparison would involve assessing key performance indicators as outlined in the table below. For the purpose of this guide, representative data for the widely used LysoTracker® Red DND-99 and a hypothetical new probe are presented.

FeatureLysoTracker® Red DND-99This compoundAlternative Probe (e.g., Novel Lysosomotropic Dye)
Target Organelle Acidic organelles (Lysosomes)Not documented for live cellsAcidic organelles (Lysosomes)
Specificity High for acidic compartmentsUnknownHigh, with minimal off-target staining
Cross-Reactivity LowUnknownCharacterized against other organelles
Excitation Max (nm) 577~529[1]580
Emission Max (nm) 590Not specified for cellular environment605
Quantum Yield Not broadly published, performance-basedUnknown0.45
Photostability ModerateUnknownHigh, resists photobleaching over time
Cytotoxicity Low at working concentrationsUnknownLow, maintains cell health during imaging
Working Concentration 50-75 nM[2][3]Unknown100 nM
Staining Time 30-120 minutes[2]Unknown45 minutes

Delving Deeper: Experimental Protocols for Probe Validation

To ascertain the specificity and cross-reactivity of a novel fluorescent probe like this compound, a series of well-defined experiments are essential. The following protocols provide a roadmap for such an investigation.

I. Determination of Lysosomal Specificity via Co-localization

Objective: To determine if the fluorescent probe specifically accumulates in lysosomes.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for fluorescence microscopy and culture to 70-80% confluency.

  • Probe Loading: Incubate the cells with the test probe (e.g., this compound) at a predetermined optimal concentration in pre-warmed culture medium for 30-60 minutes at 37°C.

  • Co-staining with a Known Lysosomal Marker: In the final 15-30 minutes of incubation, add a well-characterized lysosomal probe with a spectrally distinct fluorophore (e.g., LysoTracker® Green DND-26) to the culture medium.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with appropriate filter sets for both the test probe and the reference lysosomal marker.

  • Analysis: Quantify the degree of co-localization between the two fluorescent signals using image analysis software (e.g., calculating Pearson's correlation coefficient). A high correlation coefficient indicates specific lysosomal accumulation.

II. Assessment of Cross-Reactivity with Other Organelles

Objective: To evaluate if the fluorescent probe non-specifically stains other cellular organelles.

Methodology:

  • Cell Culture: As described in Protocol I.

  • Probe Loading: Incubate the cells with the test probe.

  • Co-staining with Other Organelle Markers: In separate experiments, co-stain the cells with fluorescent probes specific for other organelles, such as MitoTracker® for mitochondria, ER-Tracker™ for the endoplasmic reticulum, or Hoechst 33342 for the nucleus. Ensure that the chosen markers are spectrally compatible with the test probe.

  • Washing and Imaging: Follow the washing and imaging steps as outlined in Protocol I.

  • Analysis: Visually and quantitatively assess the degree of overlap between the test probe and each of the organelle-specific markers. Minimal co-localization with non-lysosomal markers indicates high specificity.

Visualizing the Workflow

A clear experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in assessing the specificity of a novel fluorescent probe.

G Experimental Workflow for Assessing Probe Specificity cluster_prep Preparation cluster_staining Staining cluster_imaging Data Acquisition cluster_analysis Analysis start Start cell_culture Culture Cells on Glass-Bottom Dishes start->cell_culture probe_prep Prepare Working Solution of Test Probe cell_culture->probe_prep probe_loading Incubate Cells with Test Probe probe_prep->probe_loading costaining Co-stain with Organelle-Specific Marker (e.g., LysoTracker) probe_loading->costaining washing Wash Cells with PBS costaining->washing imaging Fluorescence Microscopy washing->imaging colocalization Co-localization Analysis (e.g., Pearson's Coefficient) imaging->colocalization conclusion Determine Specificity and Cross-Reactivity colocalization->conclusion

Figure 1. A flowchart outlining the key steps for evaluating the specificity and cross-reactivity of a novel fluorescent probe for live-cell imaging.

References

A Comparative Guide to the Fluorescence Intensity of Violamine R and Alternative Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a quantitative comparison of the fluorescence properties of Violamine R against common alternative fluorescent dyes: Rhodamine B, Rhodamine 6G, and Fluorescein. The objective is to furnish the necessary data and protocols to enable an informed choice of fluorophore based on specific experimental requirements.

While this compound is a recognized fluorophore, publicly available quantitative data on its fluorescence properties, such as quantum yield and molar extinction coefficient, are limited and at times conflicting. This guide presents the available information for this compound and detailed, experimentally determined data for the alternative dyes to facilitate a comparative assessment.

Quantitative Comparison of Fluorophore Properties

The fluorescence intensity of a dye is intrinsically linked to its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The table below summarizes these key photophysical properties for this compound and its alternatives.

FluorophoreExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Solvent
This compound 529[1] / 752[2]Not AvailableNot AvailableNot AvailableNot Available
Rhodamine B 546-555567-580~106,000~0.31 - 0.70Ethanol/Water
Rhodamine 6G 525-530548-555~116,000~0.95Ethanol
Fluorescein 490-494512-521~70,000 - 92,300~0.79 - 0.95Ethanol / 0.1 M NaOH

Note: The photophysical properties of fluorescent dyes are highly dependent on the solvent and other environmental factors such as pH and temperature. The data presented here are for common solvents and should be considered as representative values. A significant discrepancy exists in the reported absorption maximum for this compound, with sources citing both 529 nm[1] and 752 nm[2]. Further experimental verification is required to ascertain the correct value.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

To quantitatively compare the fluorescence intensity of this compound with other dyes under specific experimental conditions, the relative fluorescence quantum yield can be determined. This protocol outlines the necessary steps using a standard fluorophore with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of an unknown sample (e.g., this compound) by comparing its fluorescence intensity to that of a standard dye (e.g., Rhodamine 6G or Fluorescein).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Standard dye with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

  • Unknown dye sample (this compound)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the standard and the unknown dyes in the chosen solvent at a concentration of approximately 10⁻⁴ M.

  • Preparation of Diluted Solutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the unknown dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be at or near the absorption maximum of the dye.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each diluted solution.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of both the standard and the unknown.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting linear plots for both the standard (Grad_std) and the unknown (Grad_unk).

  • Calculation of Relative Quantum Yield:

    • The relative quantum yield of the unknown sample (Φ_unk) can be calculated using the following equation:

    Φ_unk = Φ_std * (Grad_unk / Grad_std) * (η_unk² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.
    • Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the unknown and standard, respectively.
    • η_unk and η_std are the refractive indices of the solvents used for the unknown and standard samples, respectively. If the same solvent is used for both, this term becomes 1.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantitative comparison of fluorescence intensity.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock_unk Prepare this compound Stock Solution prep_dil_unk Prepare Serial Dilutions of this compound prep_stock_unk->prep_dil_unk prep_stock_std Prepare Standard Dye Stock Solution prep_dil_std Prepare Serial Dilutions of Standard Dye prep_stock_std->prep_dil_std abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_dil_unk->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) prep_dil_unk->fluor_measure prep_dil_std->abs_measure prep_dil_std->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Spectra fluor_measure->integrate integrate->plot calculate Calculate Relative Quantum Yield plot->calculate fluorescence_intensity cluster_output Measured Output ext_coeff Molar Extinction Coefficient (ε) fluorescence_intensity Fluorescence Intensity (F) ext_coeff->fluorescence_intensity q_yield Fluorescence Quantum Yield (Φf) q_yield->fluorescence_intensity concentration Concentration (c) concentration->fluorescence_intensity path_length Path Length (l) path_length->fluorescence_intensity excitation_intensity Excitation Light Intensity (I₀) excitation_intensity->fluorescence_intensity

References

A Comparative Guide to Correlative Microscopy: Violamine R and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of correlative light and electron microscopy (CLEM), the choice of a fluorescent probe is paramount. An ideal stain must not only provide a robust fluorescent signal for light microscopy but also withstand the harsh chemical processing required for high-resolution electron microscopy. This guide provides a comparative overview of Violamine R and other common fluorescent dyes used in CLEM, supported by available data and standardized experimental protocols.

This compound, a synthetic violet dye, has been utilized in histology and as a potent fluorophore.[1][2][3] However, its application in the specialized field of correlative light and electron microscopy (CLEM) is not well-documented. This guide aims to bridge this gap by comparing the known properties of this compound with established CLEM fluorophores, namely Rhodamine B, Fluorescein Isothiocyanate (FITC), and Texas Red. This comparison will enable researchers to make informed decisions when selecting a fluorescent probe for their CLEM experiments.

Performance Comparison of Fluorescent Dyes for CLEM

The selection of a suitable fluorophore for CLEM hinges on several key photophysical and chemical properties. These include its excitation and emission wavelengths, quantum yield, photostability, and, most critically, its ability to retain fluorescence after the rigorous sample preparation for electron microscopy, which often includes treatment with osmium tetroxide and embedding in epoxy resins.[4][5]

PropertyThis compoundRhodamine BFluorescein Isothiocyanate (FITC)Texas Red
Excitation Max (nm) 529 or 752~560~495~589
Emission Max (nm) Not specified~580~519~615
Quantum Yield Not specified0.36 (in ethanol)HighHigh
Photostability Not specifiedGoodProne to photobleachingGood
Solubility 10 mM in DMSOSoluble in water and ethanolSoluble in aqueous buffersSoluble in water and polar solvents
Osmium Tetroxide Stability Not documentedModerateLowModerate
Resin Stability Not documentedCan be incorporated into epoxy resinLowModerate

Note: Data for this compound in the context of CLEM is limited. The provided absorbance maximum shows a significant discrepancy in the literature. Further experimental validation is required.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in CLEM. Below are standardized protocols for immunofluorescence staining, a common technique in pre-embedding CLEM, using the alternative dyes as a template. A hypothetical protocol for this compound is also provided, based on its chemical properties and general staining procedures.

General Pre-embedding Immunofluorescence Protocol for CLEM

This protocol can be adapted for this compound, Rhodamine B, FITC, and Texas Red conjugated to secondary antibodies.

  • Cell Culture and Fixation:

    • Grow cells on gridded coverslips or dishes suitable for both light and electron microscopy.

    • Fix cells with a mixture of 4% paraformaldehyde and 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB) for 30-60 minutes at room temperature.

    • Wash the samples three times with 0.1 M PB.

  • Quenching and Permeabilization:

    • Quench autofluorescence and unreacted aldehydes by incubating in 0.1% sodium borohydride in PB for 10 minutes.

    • Wash three times with PB.

    • Permeabilize cells with 0.1% Triton X-100 in PB for 10 minutes.

    • Wash three times with PB.

  • Immunolabeling:

    • Block non-specific binding with 5% normal goat serum in PB for 30 minutes.

    • Incubate with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PB.

    • Incubate with the fluorescently labeled secondary antibody (e.g., this compound, Rhodamine B, FITC, or Texas Red conjugate) diluted in the blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PB.

  • Light Microscopy Imaging:

    • Mount the coverslip in an appropriate imaging buffer.

    • Acquire fluorescence and bright-field images of the region of interest using a confocal or wide-field fluorescence microscope. Record the coordinates of the cells of interest using the grid.

  • Preparation for Electron Microscopy:

    • Post-fix the sample with 1% osmium tetroxide in 0.1 M PB for 30-60 minutes on ice. Caution: Osmium tetroxide is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.

    • Wash three times with distilled water.

    • Dehydrate the sample through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate with epoxy resin (e.g., Epon) and polymerize according to the manufacturer's instructions.

  • Electron Microscopy:

    • Relocate the cells of interest using the previously recorded coordinates.

    • Prepare ultrathin sections of the region of interest.

    • Stain the sections with uranyl acetate and lead citrate.

    • Image the sections using a transmission electron microscope (TEM).

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow can aid in understanding the complex steps involved in a CLEM experiment.

A streamlined workflow for pre-embedding correlative light and electron microscopy (CLEM).

Logical Relationships in Probe Selection

The decision-making process for selecting a CLEM probe involves balancing several factors.

Probe_Selection cluster_properties Fluorophore Properties cluster_application Application Requirements photophysics Photophysical Properties (Excitation/Emission, Quantum Yield) optimal_probe Optimal CLEM Probe photophysics->optimal_probe photostability Photostability photostability->optimal_probe chemical_stability Chemical Stability (Resistance to OsO4, Resin) chemical_stability->optimal_probe target Target Molecule & Location target->optimal_probe microscope Microscope & Laser Lines microscope->optimal_probe

Key factors influencing the selection of a fluorescent probe for correlative microscopy.

References

Benchmarking Violamine R: A Comparative Guide to Violet Dyes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide offers a comprehensive performance comparison of Violamine R against a selection of commonly used violet-excitable fluorescent dyes. Tailored for researchers, scientists, and professionals in drug development, this document provides an objective analysis supported by available data to inform the selection of appropriate reagents for fluorescence-based applications.

While this compound (also known as Acid Violet 9) is historically utilized as a histological and textile stain, its properties as a fluorophore are less characterized in solution-based assays compared to dyes specifically designed for fluorescence microscopy and flow cytometry. This guide aims to contextualize the performance of this compound by benchmarking it against established violet dyes.

Data Presentation: Quantitative Comparison of Violet Dyes

The selection of a fluorescent dye is critical for the success of applications such as immunofluorescence, flow cytometry, and cellular imaging. Key performance indicators include the wavelengths of maximum excitation and emission, the quantum yield (a measure of fluorescence efficiency), and photostability. The following tables summarize these critical parameters for this compound and several alternative violet dyes.

Table 1: Spectral Properties of Selected Violet Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)
This compound 529 / 752[1][2]Data not availableData not available
Brilliant Violet 421™ ~405~421~2,500,000
Coumarin 1 ~373~450~23,500
DAPI (bound to dsDNA) ~358~461~27,000
Hoechst 33342 (bound to dsDNA) ~350~461Data not available
Alexa Fluor™ 405 ~401~421~35,000

Table 2: Performance Characteristics of Selected Violet Dyes

DyeQuantum Yield (Φ)Relative Brightness*Photostability
This compound Data not availableData not availableData not available
Brilliant Violet 421™ ~0.65HighReported to be very photostable
Coumarin 1 ~0.73 (in Ethanol)ModerateGenerally considered to have moderate photostability, which can be solvent and structure-dependent.
DAPI (bound to dsDNA) Up to 0.92High (when bound)More photostable than Hoechst 33342, but can undergo photoconversion.
Hoechst 33342 (bound to dsDNA) Data not availableHigh (when bound)Prone to phototoxicity in live-cell imaging.
Alexa Fluor™ 405 Data not availableHighReported to have high photostability.

*Relative brightness is a product of the molar extinction coefficient and the quantum yield and provides a measure of the fluorescence intensity for a given amount of dye.

Experimental Protocols

To ensure objective and reproducible benchmarking of fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments to determine the performance characteristics of dyes like this compound and its alternatives.

Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is a measure of its efficiency in converting absorbed photons into emitted photons. The relative quantum yield is determined by comparing the fluorescence of the test dye to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test dye solution

Procedure:

  • Prepare a series of dilutions of both the test dye and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The slope of these plots is proportional to the quantum yield.

  • Calculate the relative quantum yield of the test dye using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Assessment of Photostability

Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

Materials:

  • Fluorescence microscope with a stable light source (e.g., mercury arc lamp, laser) and a digital camera

  • Sample of the fluorescent dye in solution or labeling a biological specimen (e.g., fixed cells)

  • Image analysis software

Procedure:

  • Prepare the sample and mount it on the microscope slide.

  • Select a region of interest for continuous illumination.

  • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample with the excitation light.

  • Acquire a series of images at regular time intervals (e.g., every 30 seconds) using the same imaging parameters as the initial image.

  • Measure the mean fluorescence intensity of the region of interest in each image using image analysis software.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against the illumination time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Experimental Workflows

To further clarify the experimental processes involved in benchmarking fluorescent dyes, the following diagrams, created using the DOT language, illustrate key workflows.

Experimental_Workflow_for_Immunofluorescence Immunofluorescence Staining Workflow A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% BSA) C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation (conjugated to violet dye) F->G H Final Washing G->H I Mounting & Coverslipping H->I J Fluorescence Microscopy I->J

Caption: Workflow for immunofluorescence staining using a violet dye-conjugated secondary antibody.

Photostability_Assessment_Workflow Photostability Assessment Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Dye Solution or Stained Biological Sample B Mount on Microscope Slide A->B C Select Region of Interest B->C D Acquire Initial Image (t=0) C->D E Continuous Illumination D->E F Acquire Time-Lapse Images E->F G Measure Fluorescence Intensity over Time F->G H Plot Intensity vs. Time G->H I Determine Photobleaching Half-Life (t½) H->I

Caption: General workflow for determining the photostability of a fluorescent dye.

References

Literature review of Violamine R applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Violamine R's applications and limitations as a fluorescent probe, with a comparative look at established alternatives for researchers in cellular biology and drug development.

This compound, a synthetic violet dye also known as Acid Violet 9, has found utility as a potent fluorophore, primarily in materials science for its environment- and temperature-dependent photoluminescence.[1][2] While it has been historically used as a stain in hematology and histology, its application as a fluorescent probe in live-cell imaging remains less explored compared to mainstream dyes. This guide provides a comprehensive review of this compound's known characteristics, its limitations, and a comparative analysis with well-established fluorescent probes, offering researchers the necessary data to make informed decisions for their specific experimental needs.

Physicochemical Properties and Performance

A critical aspect of a fluorescent probe's utility is its photophysical performance. While extensive quantitative data for this compound in biological buffers is limited, this section compiles available information and provides a comparative context with popular alternatives like Rhodamine 123.

PropertyThis compoundRhodamine 123MitoTracker Green FM
Excitation Max (nm) ~575507490
Emission Max (nm) ~595529516
Quantum Yield (Φ) Data not available~0.9~0.3
Photostability Data not availableModerateHigh
Molarity ( g/mol ) 612.63380.82595.55
Solubility Water, DMSOMethanol, DMFDMSO

Table 1: Comparative photophysical and chemical properties of this compound and alternative fluorescent probes. Data for this compound is limited in biological contexts. Quantum yield and photostability are critical parameters for fluorescence imaging, and the lack of this data for this compound presents a significant limitation.

Applications in Cellular Imaging

This compound's primary documented application in a biological context is as a general stain for fixed cells in histology and hematology. Its potential as a specific organelle marker or a probe for dynamic cellular processes in live cells is not well-established.

In contrast, alternatives like Rhodamine 123 are widely used for staining mitochondria in living cells.[3] The accumulation of Rhodamine 123 within mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[4][5] MitoTracker dyes offer a range of fluorescent probes that are also sequestered by active mitochondria and are often more photostable than Rhodamine 123.

Limitations and Considerations

The most significant limitation of this compound for advanced cellular imaging is the lack of comprehensive characterization of its performance in biological systems. Key unknown factors include:

  • Specificity: It is unclear whether this compound localizes to specific organelles or cellular compartments in live cells.

  • Cytotoxicity: The toxicity of this compound to living cells has not been extensively studied, which is a critical consideration for live-cell imaging experiments.

  • Photostability: The dye's resistance to photobleaching under typical fluorescence microscopy conditions is unknown, which could limit its use in time-lapse imaging.

  • Quantum Yield: The efficiency of this compound's fluorescence in aqueous environments is not well-documented, making it difficult to predict its brightness in a cellular context.

Experimental Protocols

Due to the limited information on this compound's use in live-cell imaging, a specific, validated protocol cannot be provided. However, a general protocol for staining live cells with a fluorescent dye can be adapted for initial exploratory experiments. Researchers should optimize concentrations and incubation times to minimize potential cytotoxicity and non-specific staining.

General Staining Protocol for Live Cells (Adaptable for this compound)
  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium or an appropriate buffer to the desired working concentration (e.g., 1-10 µM). It is crucial to test a range of concentrations to determine the optimal balance between signal and toxicity.

  • Staining: Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a serum-free medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

Standard Protocol for Rhodamine 123 Mitochondrial Staining
  • Prepare Staining Solution: Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO. Dilute the stock solution to a final working concentration of 1-10 µg/mL in a pre-warmed cell culture medium.

  • Stain Cells: Remove the existing medium from the cells and replace it with the Rhodamine 123 staining solution. Incubate for 10-30 minutes at 37°C.

  • Wash and Image: Wash the cells twice with a fresh pre-warmed medium. Image the cells immediately using a fluorescence microscope with a filter set appropriate for fluorescein (FITC) or rhodamine (TRITC).

Visualizing Experimental Workflows

To aid researchers in designing their experiments, the following diagrams illustrate the general workflows for cell staining and cytotoxicity assessment.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis start Seed cells on coverslips/plates culture Culture to desired confluency start->culture prepare_stain Prepare staining solution culture->prepare_stain incubate Incubate cells with stain prepare_stain->incubate wash Wash cells incubate->wash acquire_images Acquire images (Fluorescence Microscope) wash->acquire_images analyze Analyze images for localization/intensity acquire_images->analyze

Figure 1: General workflow for fluorescent staining of live cells.

CytotoxicityWorkflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_data_analysis Data Analysis seed_cells Seed cells in 96-well plate add_dye Add serial dilutions of this compound seed_cells->add_dye incubate_dye Incubate for 24-72 hours add_dye->incubate_dye add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate_dye->add_reagent read_plate Read absorbance/ fluorescence add_reagent->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

Figure 2: Workflow for determining the cytotoxicity (IC50) of a fluorescent dye.

Conclusion

This compound is a fluorophore with interesting photophysical properties that have been primarily exploited in materials science. While it has a history of use in histology, its utility as a specific probe for live-cell imaging is currently limited by a lack of comprehensive data on its biological performance, including specificity, cytotoxicity, photostability, and quantum yield in aqueous environments. For researchers requiring well-characterized and reliable fluorescent probes for applications such as mitochondrial imaging, established alternatives like Rhodamine 123 and the MitoTracker family of dyes offer a wealth of supporting data and validated protocols. Future research into the biological properties of this compound is necessary to determine its potential as a valuable tool in the cellular imaging toolkit.

References

Safety Operating Guide

Proper Disposal Procedures for Violamine R

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides detailed, step-by-step guidance for the proper disposal of Violamine R, a synthetic violet dye often used as a stain in histology and hematology.[1][2] While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental responsibility.

Safety and Handling Information

According to its Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture. However, it is recommended to follow general industrial hygiene practices and wear appropriate personal protective equipment (PPE), such as gloves and eye protection, when handling this chemical. In case of contact, wash the skin with soap and plenty of water, and for eye contact, flush with water as a precaution.

Quantitative Data Summary

The following table summarizes key quantitative and physical properties of this compound.

PropertyValueReference
CAS Number6252-76-2
Molecular FormulaC₃₄H₂₅N₂NaO₆S
Molecular Weight612.63 g/mol
AppearanceSolid
UV Absorption Maximum529 nm
StabilityStable under recommended storage conditions.

Experimental Protocol: Waste Evaluation for Disposal

Before disposing of this compound, a waste evaluation should be conducted to confirm the appropriate disposal route. This protocol ensures that any potential contaminants or institutional policies are considered.

Objective: To determine the correct disposal stream for this compound waste (solid or aqueous solutions).

Materials:

  • This compound waste (solid or in solution)

  • Safety Data Sheet (SDS) for this compound

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

  • Laboratory waste disposal guidelines from your institution's Environmental Health & Safety (EHS) department

  • Appropriately labeled waste containers

Methodology:

  • Consult the SDS: Review the SDS for this compound to confirm its non-hazardous classification and check for any specific disposal recommendations.

  • Assess for Contamination: Determine if the this compound waste has been mixed with any hazardous substances. If it is mixed with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the requirements for the hazardous component.

  • Evaluate the Physical State:

    • Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular trash. It should be placed in a sealed, clearly labeled container to prevent accidental exposure.

    • Aqueous Solutions: For dilute, uncontaminated aqueous solutions of this compound, consult your institutional EHS guidelines regarding drain disposal. Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer, followed by flushing with a large volume of water.

  • Check Institutional Policies: Always consult your organization's specific waste disposal policies. Some institutions may require all chemical waste, regardless of its hazard classification, to be collected by their EHS department.

  • Prepare for Disposal:

    • For regular trash disposal: Place the solid this compound in a sturdy, sealed container. Label the container clearly as "Non-hazardous waste: this compound".

    • For institutional collection: If required by your institution, transfer the waste to a properly labeled hazardous waste container provided by your EHS department. Complete a hazardous waste tag with all required information.

    • For drain disposal (if permitted): Slowly pour the dilute solution down the drain, followed by a copious amount of water.

Disposal Procedures

The following is a step-by-step guide for the proper disposal of this compound.

  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous chemicals. If it is, the mixture must be disposed of as hazardous waste.

  • Solid this compound Waste:

    • Sweep up the solid material and place it in a suitable, closed container for disposal.

    • If permitted by your institution for non-hazardous solids, this container can be placed in the regular laboratory trash.

  • This compound Solutions:

    • Consult your local and institutional regulations regarding the disposal of non-hazardous liquid waste.

    • If drain disposal is permitted, ensure the solution is dilute and not contaminated with other hazardous materials.

    • Pour the solution down the drain, followed by a large amount of water.

  • Licensed Disposal Company:

    • For large quantities of this compound waste or if institutional policy prohibits other disposal methods, arrange for collection by a licensed disposal company. Your institution's EHS department can provide a list of approved vendors.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

    • The rinsate should be disposed of in the same manner as this compound solutions.

    • Deface the label on the empty container before placing it in the regular trash or recycling, as per your institution's guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ViolamineR_Disposal_Workflow cluster_start cluster_evaluation Waste Evaluation cluster_disposal_routes Disposal Routes cluster_final_actions start This compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_solid What is the physical state? is_mixed->is_solid No hazardous_waste Dispose of as Hazardous Waste is_mixed->hazardous_waste Yes regular_trash Dispose of in Regular Trash is_solid->regular_trash Solid consult_ehs_drain Consult Institutional EHS for Drain Disposal is_solid->consult_ehs_drain Liquid licensed_disposal Contact Licensed Disposal Company end Properly Disposed hazardous_waste->end regular_trash->end consult_ehs_drain->end licensed_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.